molecular formula C9H15N3 B1608236 1-Pyridin-3-ylbutane-1,4-diamine CAS No. 374064-04-7

1-Pyridin-3-ylbutane-1,4-diamine

Cat. No.: B1608236
CAS No.: 374064-04-7
M. Wt: 165.24 g/mol
InChI Key: LGHCAIYBGGPNPE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Aliphatic Diamine Motifs in Modern Chemistry

The pyridine ring, a quintessential six-membered aromatic heterocycle containing a nitrogen atom, stands as a cornerstone in the field of medicinal chemistry. benthamdirect.comresearchgate.net Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. nih.gov Pyridine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a metal-coordinating ligand, features that are pivotal for molecular interactions with biological targets. nih.gov The versatility of the pyridine nucleus is underscored by its presence in numerous FDA-approved drugs, highlighting its importance in the development of novel therapeutics. nih.gov

Complementing the aromatic nature of pyridine, aliphatic diamine motifs are also of considerable importance in chemical and pharmaceutical sciences. These structural units, characterized by two amino groups attached to a flexible carbon chain, are key building blocks in the synthesis of various biologically active molecules and polymers. basf.com Vicinal diamines, in particular, are prevalent in many medicines and serve as critical ligands in transition-metal catalysis. nih.gov The basicity and hydrogen-bonding capacity of the amino groups in aliphatic diamines allow for crucial interactions with biological receptors and enzymes. wikipedia.org Furthermore, aliphatic amines are being explored as pro-drug moieties to enhance the cell permeability of certain drugs. nih.gov

Overview of 1-Pyridin-3-ylbutane-1,4-diamine and Related Structural Isomers

This compound is a chemical compound that integrates a pyridine ring with a butane-1,4-diamine framework. The IUPAC name for this compound is 1-(pyridin-3-yl)butane-1,4-diamine, and its chemical formula is C9H15N3. chembk.com This structure features a pyridine ring attached at its 3-position to a four-carbon chain that contains two amino groups, one at the first and another at the fourth carbon atom.

Structural isomers of this compound are possible, primarily differing in the substitution pattern on the pyridine ring. For instance, the pyridine moiety could be connected at the 2- or 4-position, yielding 1-pyridin-2-ylbutane-1,4-diamine (B1596761) and 1-pyridin-4-ylbutane-1,4-diamine, respectively. bldpharm.com These isomers can exhibit distinct physicochemical and biological properties due to the different electronic and steric environments of the pyridine nitrogen and the diamine side chain.

Property This compound
Molecular Formula C9H15N3
IUPAC Name 1-(pyridin-3-yl)butane-1,4-diamine
Molar Mass 165.24 g/mol
CAS Number 374064-04-7

Scope and Research Aims for Advanced Studies of the Chemical Compound

The unique hybrid structure of this compound makes it a compound of interest for further investigation, particularly in the realms of medicinal chemistry and materials science. Advanced studies are likely to focus on several key areas.

A primary research aim would be the development of efficient and scalable synthetic routes to produce this compound and its derivatives. This could involve exploring various synthetic strategies, such as the synthesis of related structures like 1-(pyridin-3-yl)butane-1,3-dione, which could serve as a precursor. The synthesis of a library of analogs with substitutions on the pyridine ring or the diamine nitrogens would be a crucial step. beilstein-journals.org

A significant area of investigation would be the exploration of the compound's biological activities. Given the pharmacological importance of both pyridine and diamine scaffolds, this compound and its derivatives would likely be screened for a range of therapeutic properties. This would involve in vitro and in vivo assays to assess their potential as, for example, enzyme inhibitors or receptor modulators.

Furthermore, the coordination chemistry of this compound warrants investigation. The presence of multiple nitrogen atoms makes it a potential ligand for various metal ions. The resulting metal complexes could have applications in catalysis or as novel therapeutic agents. The study of related compounds like 1-(pyridin-4-yl)butane-1,3-dione, which is a paramagnetic coordination complex, suggests the potential for interesting magnetic and electronic properties. biosynth.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-5-1-4-9(11)8-3-2-6-12-7-8/h2-3,6-7,9H,1,4-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHCAIYBGGPNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377983
Record name 1-pyridin-3-ylbutane-1,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374064-04-7
Record name 1-(3-Pyridinyl)-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374064-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-pyridin-3-ylbutane-1,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Pyridin 3 Ylbutane 1,4 Diamine and Analogues

Direct Synthesis Routes to 1-Pyridin-3-ylbutane-1,4-diamine

Direct synthesis involves the coupling of a pyridine (B92270) precursor with a butane-1,4-diamine unit. The primary methods for achieving this include reductive amination, nucleophilic substitution, and multi-component reactions.

Reductive amination is a widely used method for forming carbon-nitrogen bonds, converting a carbonyl group to an amine via an intermediate imine. wikipedia.org This two-step, often one-pot, process is highly effective for synthesizing compounds like this compound. masterorganicchemistry.com The reaction typically begins with the condensation of a pyridine-containing carbonyl compound (an aldehyde or ketone) with one of the amino groups of butane-1,4-diamine to form an imine or iminium ion. This intermediate is then reduced in situ to the target secondary amine. wikipedia.orgmasterorganicchemistry.com

A key advantage of this method is the ability to use mild reducing agents that selectively reduce the imine intermediate in the presence of the initial carbonyl group. masterorganicchemistry.com This selectivity prevents side reactions and avoids the over-alkylation often seen in direct alkylation of amines. masterorganicchemistry.com The reaction conditions are generally neutral or weakly acidic to facilitate imine formation. wikipedia.org

Key Research Findings:

A variety of reducing agents can be employed, offering flexibility in reaction conditions and substrate compatibility.

The process is considered a green chemistry method due to its high atom economy and potential for one-pot execution. wikipedia.org

The reaction can be performed with a wide range of carbonyl compounds and amines, making it a versatile tool for creating diverse libraries of substituted amines. sciencemadness.org

Table 1: Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Typical Use Case Citations
Sodium Cyanoborohydride NaBH₃CN Selective reduction of imines in the presence of aldehydes/ketones. wikipedia.orgmasterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ A milder, less toxic alternative to NaBH₃CN, effective for a wide range of substrates. masterorganicchemistry.com
Pyridine-Borane Complex Mild and effective alternative, particularly useful in methanolic solutions. sciencemadness.org
Catalytic Hydrogenation H₂/Catalyst Utilizes catalysts like Palladium, Platinum, or Nickel for the reduction step. wikipedia.org

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for attaching an amine to a pyridine ring. nih.gov This reaction typically involves a halopyridine (e.g., 3-chloropyridine or 3-bromopyridine) as the electrophile and butane-1,4-diamine as the nucleophile. The pyridine ring is inherently electron-deficient, which facilitates attack by nucleophiles, particularly when activating electron-withdrawing groups are present. nih.gov

The reaction proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer complex, followed by the expulsion of the halide leaving group to restore aromaticity. nih.gov The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen and its position on the ring. sci-hub.se Microwave irradiation has been shown to dramatically decrease reaction times for these types of substitutions. sci-hub.se

Key Research Findings:

The SNAr reaction is most effective on pyridines with electron-withdrawing substituents and is generally favored at the 2- and 4-positions of the pyridine ring. nih.gov

The choice of solvent can be critical, with polar aprotic solvents like N-methylpyrrolidone (NMP) or Hexamethylphosphoramide (HMPA) often giving good results. sci-hub.se

A significant challenge in using butane-1,4-diamine as the nucleophile is controlling the reaction to achieve mono-substitution, as the product itself is a nucleophile and can react further with the halopyridine precursor.

Table 2: Reactivity of Halopyridines in Nucleophilic Aromatic Substitution (SNAr)

Position of Halogen General Reactivity Reason for Reactivity Citations
2- and 4- High The negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen, stabilizing the intermediate. nih.gov
3- Low The negative charge of the intermediate cannot be effectively delocalized onto the ring nitrogen. nih.govresearchgate.net

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyridines. bohrium.comresearchgate.net Instead of attaching a pre-formed pyridine ring, MCRs construct the heterocyclic core from simpler, acyclic precursors. acsgcipr.org

Several named reactions, such as the Hantzsch pyridine synthesis, are classic examples of MCRs that can be adapted to produce pyridine-substituted diamines. acsgcipr.org For instance, a precursor containing the butane-1,4-diamine moiety could potentially be incorporated as one of the components in a Hantzsch-type reaction with an aldehyde and a β-ketoester. These reactions are valued for their ability to generate molecular diversity from readily available starting materials in a single step. bohrium.comresearchgate.net

Key Research Findings:

MCRs are highly convergent and atom-efficient, often proceeding in a one-pot fashion, which simplifies synthetic procedures and reduces waste. bohrium.com

Techniques such as microwave heating or flow chemistry can improve reaction times and yields in MCRs. acsgcipr.org

A wide range of functionalized pyridines can be synthesized using MCRs, allowing for flexible molecular design. acsgcipr.orgnih.gov

Table 3: Selected Multi-component Reactions for Pyridine Synthesis

Reaction Name Description Citations
Hantzsch Pyridine Synthesis A [2+2+1+1] condensation of an aldehyde, ammonia (or an amine), and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is subsequently oxidized. acsgcipr.org
Bohlmann-Rahtz Pyridine Synthesis Condensation of an enamine with an ethynyl ketone to directly form a substituted pyridine. acsgcipr.org
Guareschi-Thorpe Reaction Reaction between a cyanoacetamide and a 1,3-diketone to form a 2-pyridone. acsgcipr.org

Synthesis of Positional Isomers (e.g., 1-Pyridin-2-ylbutane-1,4-diamine (B1596761), 1-Pyridin-4-ylbutane-1,4-diamine)

The synthesis of specific positional isomers of pyridyl-butane-diamine requires careful control over regioselectivity. The electronic nature of the pyridine ring dictates the feasibility and outcome of different synthetic strategies for accessing the 2-, 3-, and 4-substituted isomers.

The most straightforward method to ensure the correct substitution pattern is to select a precursor that already has the desired regiochemistry.

For Nucleophilic Aromatic Substitution: The choice of starting material is paramount. To synthesize 1-Pyridin-2-ylbutane-1,4-diamine, one would start with a 2-halopyridine. Similarly, a 4-halopyridine would be used to synthesize the 4-yl isomer, and a 3-halopyridine for the 3-yl isomer. Given the higher reactivity of the 2- and 4-positions towards nucleophilic attack, the synthesis of these isomers is often more facile than that of the 3-isomer. nih.gov

For Reductive Amination: The starting carbonyl group's position on the pyridine ring dictates the final product. Using pyridine-2-carboxaldehyde, 3-acetylpyridine, or pyridine-4-carboxaldehyde will yield the corresponding 2-yl, 3-yl, or 4-yl diamine products, respectively.

For Ring-Forming Reactions (MCRs): The substitution pattern of the final pyridine product is determined by the structure of the acyclic precursors used in the condensation reaction. By strategically choosing substituted starting materials, one can direct the formation of a specific regioisomer.

Achieving high regioselectivity in the synthesis of pyridine-diamines can be challenging due to the inherent electronic properties of the pyridine ring and the influence of other substituents.

Electronic Effects: The pyridine nitrogen acts as an electron sink, withdrawing electron density from the ring, particularly from the α (2,6) and γ (4) positions. This makes these positions more electrophilic and thus more susceptible to attack by nucleophiles in SNAr reactions. Conversely, the β (3,5) positions are less activated, making direct nucleophilic substitution at the 3-position more difficult to achieve. nih.gov

Steric Hindrance: The regioselectivity of a reaction can be significantly influenced by the steric bulk of substituents already present on the pyridine ring. For example, a bulky group at the 3-position can sterically hinder an incoming nucleophile from attacking the 2-position, potentially favoring attack at the 6-position in a 2,6-disubstituted system. researchgate.net

Reaction Conditions: The choice of solvent, catalyst, and temperature can alter the regiochemical outcome of a reaction. For instance, in the nucleophilic substitution of 3-substituted 2,6-dichloropyridines, the solvent's ability to act as a hydrogen-bond acceptor can switch the preferred site of attack. researchgate.net Radical-based methods, such as the Minisci reaction, often favor functionalization at the C-2 and C-4 positions of protonated pyridines, but achieving selectivity between these sites can be a significant challenge without the use of blocking groups. nih.gov

Table 4: Factors Influencing Regioselectivity in Pyridine Functionalization

Factor Influence on Regioselectivity Example Citations
Electronic Properties The electron-withdrawing nature of the ring nitrogen activates the 2- and 4-positions for nucleophilic attack. SNAr is faster at C2/C4 than C3. nih.gov
Steric Effects Bulky substituents can block access to adjacent positions, directing reactants to less hindered sites. A large group at C3 can favor nucleophilic attack at C6 over C2. researchgate.net
Precursor Control The position of a leaving group or functional group on the starting material dictates the product's isomerism. Using 2-chloropyridine vs. 4-chloropyridine yields different isomers. sci-hub.se
Solvent Effects The polarity and hydrogen-bonding capacity of the solvent can stabilize transition states differently, favoring one regioisomer over another. Switching from DCM to DMSO can invert the regioselectivity of SNAr. researchgate.net

Table of Compounds

Table 5: Chemical Compounds Mentioned in this Article

Compound Name
1-Pyridin-2-ylbutane-1,4-diamine
This compound
1-Pyridin-4-ylbutane-1,4-diamine
2-chloropyridine
2-halopyridine
3-acetylpyridine
3-bromopyridine
3-chloropyridine
3-halopyridine
4-halopyridine
Butane-1,4-diamine
Hexamethylphosphoramide (HMPA)
N-methylpyrrolidone (NMP)
Pyridine-2-carboxaldehyde
Pyridine-4-carboxaldehyde
Sodium Cyanoborohydride

Preparation of N-Substituted and Ring-Substituted Derivatives

The functionalization of the this compound scaffold can be approached by modifying the amine centers or the pyridine ring itself. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Alkylation and Acylation Reactions of Amine Centers in this compound

Direct N-alkylation of primary or secondary amines with alkyl halides is a fundamental transformation, but it is often complicated by a tendency for overalkylation. wikipedia.orgyoutube.com The initial alkylation product, a primary or secondary amine, is often more nucleophilic than the starting ammonia or amine, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com

To overcome these challenges, methods for selective mono-alkylation have been developed. An iridium catalyst with a phosphorus/nitrogen (P,N) ligand system has been shown to efficiently catalyze the reaction of arylamines with unprotected amino alcohols to yield N-arylated aliphatic diamines. researchgate.net Another approach uses N-aminopyridinium salts as ammonia surrogates. These salts undergo N-alkylation and subsequent in situ depyridylation to afford secondary amines without the formation of overalkylation products. acs.org This method is termed self-limiting alkylation because the nucleophilicity of the nitrogen center does not increase after the first alkylation. acs.org

N-acylation of the amine centers is generally more straightforward than alkylation. Acylating agents such as acetic anhydride or acyl chlorides react with amines to form amides. These reactions are often carried out in the presence of a base like pyridine. nih.govyoutube.com Pyridine serves two roles: it acts as a nucleophilic catalyst, activating the acylating agent, and as a base to neutralize the HCl formed during the reaction, which shifts the equilibrium toward the product side. youtube.comstackexchange.com

Table 1: General Conditions for N-Acylation of Amines
Acylating AgentBase/CatalystSolventKey FeaturesCitation
Acetic Anhydride (Ac₂O)PyridinePyridine or Dichloromethane (CH₂Cl₂)Commonly used for O- and N-acetylation; Pyridine acts as solvent and base. nih.gov
Acyl Chlorides (RCOCl)PyridineDichloromethane (CH₂Cl₂)Pyridine neutralizes byproduct HCl, driving the reaction to completion. youtube.comstackexchange.com
Cyanoacetic Acid / Acetic AnhydrideNone (Microwave)N,N-Dimethylformamide (DMF)Used for cyanoacetylation of heteroaromatic amines, leading to intermediates for cyclization. researchgate.net

Modifications of the Pyridine Ring in Pyridine-Diamine Scaffolds

The pyridine ring is a key component of the scaffold and its functionalization offers another avenue for creating diverse analogues. Unlike benzene, the electron-deficient nature of the pyridine ring makes it resistant to classical Friedel-Crafts alkylation and acylation. youtube.com Acylation typically occurs first at the nitrogen atom, forming an even more deactivated pyridinium (B92312) salt. youtube.com However, several alternative strategies exist for modifying the pyridine core.

One effective method involves the selective amination of di-substituted pyridines. For instance, 2,6-dibromopyridine can undergo selective mono- or di-amination reactions with various primary alkylamines under microwave-assisted, copper-catalyzed, or uncatalyzed conditions to yield 2,6-diaminopyridine derivatives. nih.gov

Another strategy is the acylation of metalated pyridines. The pyridine ring can be deprotonated using a strong base like lithium diisopropylamide (LDA) or butyllithium, followed by treatment with an acyl halide like benzoyl chloride to introduce a ketone functional group. youtube.com The regioselectivity of this metalation can be challenging to predict. youtube.com

Furthermore, pyridine N-oxides can be used as precursors for substitution. Treatment of pyridine N-oxides with Grignard reagents, followed by reaction with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org

Table 2: Selected Methodologies for Pyridine Ring Functionalization
Reaction TypeReagentsSubstrate ExampleProduct ExampleCitation
Selective AminationPrimary amine, H₂O, Microwave2,6-Dibromopyridine2-Alkylamino-6-bromopyridine nih.gov
Acylation via Metalation1. LDA or BuLi 2. Benzoyl chloride2-Chloropyridine2-Chloro-3-benzoylpyridine youtube.com
Substitution via N-Oxide1. Grignard reagent 2. Acetic anhydridePyridine N-oxide2-Substituted pyridine organic-chemistry.org

Formation of Branched or Cyclic Diamine Derivatives

Introducing branches or cyclic structures into the diamine chain can significantly alter the conformation and properties of the resulting analogues.

Branched diamines can be synthesized stereospecifically via the diaza-Cope rearrangement. nih.govresearchgate.net This method involves the reaction of a "mother diamine" like 1,2-bis(2-hydroxyphenyl)-1,2-diaminoethane with various alkyl aldehydes. nih.govkaist.ac.kr The resulting intermediate undergoes a thermal rearrangement to produce alkyl-substituted (branched) vicinal diamines with high yield and stereospecificity. nih.govresearchgate.net Chiral long-chain diamines can also be prepared from natural α-amino acids via the Wittig olefination of N-protected amino aldehydes. mdpi.comresearchgate.net

The synthesis of cyclic diamine derivatives can be achieved through several routes. Intramolecular reactions of haloamines (X-(CH₂)n-NH₂) can produce cyclic structures like aziridines, azetidines, and pyrrolidines. wikipedia.org A more advanced method involves a sequential process of palladium-catalyzed asymmetric allylic amination followed by a rhodium-catalyzed diastereoselective oxidative cyclization to afford aziridine products. nih.gov These cyclic aziridines are versatile intermediates that can undergo subsequent ring-opening reactions to yield other functionalized diamines. nih.govacs.orgorganic-chemistry.org

Stereoselective Synthesis of Chiral Analogues of this compound

The introduction of chirality into the diamine scaffold is of paramount importance for applications in medicinal chemistry and asymmetric catalysis. Both enantioselective and diastereoselective strategies are employed to control the three-dimensional arrangement of atoms.

Enantioselective Approaches to Chiral Pyridine-Diamine Systems

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Copper-catalyzed hydroamination has emerged as a powerful tool for the highly regio- and enantioselective synthesis of 1,2-diamine derivatives from γ-substituted allylic pivalamides. nih.gov The use of an N-pivaloyl protecting group on the allylic amine is critical for the success of this transformation, which tolerates a broad range of functional groups and proceeds under mild conditions. nih.gov

For scaffolds containing a pyridine ring that is part of a cyclic diamine system (i.e., piperidines), a three-step process has been developed. This involves the partial reduction of pyridine, followed by a highly regio- and enantioselective Rh-catalyzed asymmetric carbometalation (reductive Heck reaction) with arylboronic acids, and a final reduction step to provide access to a wide variety of enantioenriched 3-substituted piperidines. acs.org

Table 3: Enantioselective Methods for Diamine and Piperidine (B6355638) Synthesis
MethodologyCatalyst SystemSubstrate TypeProduct TypeKey FeatureCitation
Asymmetric HydroaminationCopper-catalystγ-Substituted allylic pivalamidesChiral 1,2-diaminesHigh regio- and enantioselectivity. nih.gov
Asymmetric Reductive HeckRhodium-catalystDihydropyridine derivatives + Arylboronic acidsEnantioenriched 3-piperidinesFunctionalizes pyridine derivatives to chiral piperidines. acs.org

Diastereoselective Control in the Synthesis of Pyridine-Diamine Analogues

When a molecule has multiple stereocenters, diastereoselective synthesis is used to control their relative configuration. A convenient two-step procedure has been developed for the highly diastereoselective synthesis of CF₃-containing vicinal diamines. acs.org This method involves the cyclization of a vinyl imine to form a CF₃-aziridine intermediate, which then undergoes ring-opening by an amine without the need for isolation of the intermediate. acs.org

Similarly, the sequential palladium and rhodium catalysis mentioned earlier for forming cyclic diamines exhibits high substrate-controlled diastereoselectivity during the oxidative cyclization step. nih.gov The stereospecific nature of the diaza-Cope rearrangement also provides excellent diastereoselective control in the synthesis of alkyl-substituted vicinal diamines. kaist.ac.kr

Green Chemistry Considerations in the Synthesis of Pyridine-Diamine Compounds

Green chemistry principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rasayanjournal.co.inijarsct.co.in The synthesis of pyridine derivatives has traditionally involved methods that can be environmentally taxing. ijarsct.co.in However, a shift towards more sustainable practices has led to the development of several green synthetic strategies. These include multicomponent one-pot reactions, the use of environmentally friendly solvents or solvent-free conditions, and the application of green catalysts. nih.govresearchgate.net Such approaches offer benefits like higher yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.in

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces pollution and health hazards. rsc.orgrsc.orgsemanticscholar.org Solvent-free, or solid-state, reactions can lead to cleaner reactions, higher product yields in shorter timeframes, and simplified separation and purification processes. rasayanjournal.co.inijarsct.co.in

One prominent solvent-free technique is mechanochemistry, which utilizes mechanical force, such as ball milling, to initiate chemical reactions. rasayanjournal.co.inijarsct.co.in This method physically combines reactants, creating a larger surface area for the reaction to occur without the need for a solvent. rasayanjournal.co.in Another approach involves microwave-assisted synthesis, which has been recognized as a valuable green chemistry tool. ijarsct.co.innih.gov Microwave irradiation can significantly accelerate reaction rates and improve yields compared to conventional heating methods, often in the absence of a solvent. nih.gov

For the synthesis of pyridine-diamine compounds, a hypothetical solvent-free approach could involve a multicomponent reaction. For instance, a Hantzsch-like condensation under solvent-free conditions at elevated temperatures has been shown to be effective for the synthesis of functionalized pyridines. This methodology could potentially be adapted for the synthesis of this compound analogues.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyridine Derivatives

CompoundMicrowave Method Yield (%)Microwave Time (min)Conventional Method Yield (%)Conventional Time (h)
5a937846
5b947838
5c905739
5d926807
5e915788

This table illustrates the enhanced efficiency of microwave-assisted synthesis over conventional heating for a series of pyridine derivatives, showcasing higher yields in significantly shorter reaction times. nih.gov

The development of efficient and reusable catalysts is a key area of green chemistry research. nih.gov Catalysts can lower the activation energy of reactions, leading to faster reaction rates and milder reaction conditions, which in turn reduces energy consumption. rasayanjournal.co.in For the synthesis of pyridine derivatives, a variety of catalysts have been explored, including biocatalysts and magnetically recoverable nanocatalysts. ijarsct.co.inresearchgate.netrsc.org

Enzyme-based catalysts, or biocatalysts, are particularly attractive due to their high selectivity and ability to function under mild conditions, potentially reducing the need for harsh chemicals and high temperatures. ijarsct.co.in While specific biocatalysts for the synthesis of this compound have not been reported, the broader field of biocatalysis offers a promising avenue for future research.

Magnetically recoverable nanocatalysts offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for their reuse and minimizing catalyst waste. researchgate.netrsc.org These catalysts often exhibit high surface area and low toxicity. researchgate.net For example, magnetic nanoparticles have been successfully employed in the multicomponent synthesis of various pyridine derivatives. researchgate.netrsc.org A potential application for the synthesis of a pyridine-diamine could involve a one-pot reaction catalyzed by a functionalized magnetic nanoparticle, which could be recycled multiple times without significant loss of activity.

Table 2: Application of Various Catalysts in Pyridine Synthesis

CatalystReaction ConditionsYield (%)Key Advantages
Wells-Dawson heteropolyacidSolvent-free, 80 °C60-99Recyclable, clean alternative
Activated Fly AshEthanol (B145695), refluxHighEco-friendly, reusable
Fe3O4@Ca(HSO4)2Solvent-free, 110 °CGood to excellentMagnetically recoverable, reusable
Fe3O4-supported Schiff-base copper(II) complexSolvent-free, 80 °CHighMagnetically recoverable, efficient

This table summarizes the performance of several sustainable catalysts in the synthesis of pyridine derivatives, highlighting their high yields and green attributes. rsc.orgbhu.ac.in

Chemical Reactivity and Mechanistic Studies of 1 Pyridin 3 Ylbutane 1,4 Diamine

Reactivity of Amine Functionalities

The presence of two amine groups, a primary and a secondary amine, in 1-Pyridin-3-ylbutane-1,4-diamine dictates a significant portion of its chemical reactivity. These nitrogen centers are nucleophilic and basic, readily participating in a variety of chemical transformations.

Protonation and Basicity Studies of the Diamine Moiety

The amine groups of this compound can accept protons, exhibiting basic properties. The basicity of amines is influenced by several factors, including the hybridization of the nitrogen atom and the presence of any electron-withdrawing or -donating groups. libretexts.orglibretexts.orgmasterorganicchemistry.com In aqueous solutions, simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.orglibretexts.org The butylamine (B146782) portion of the molecule would be expected to have a basicity in this range. For instance, the pKb for butylammonium (B8472290) is 3.41. libretexts.org

The pyridine (B92270) nitrogen, being sp² hybridized, has more s-character compared to the sp³ hybridized amine nitrogens. libretexts.org This increased s-character brings the lone pair of electrons closer to the nucleus, reducing their availability for bonding with a proton and thus making the pyridine nitrogen less basic than the alkylamine nitrogens. libretexts.org The pKa of the conjugate acid of pyridine is approximately 5.2. masterorganicchemistry.com Therefore, in the presence of an acid, the more basic alkylamine groups are expected to be protonated preferentially over the pyridine nitrogen.

Table 1: Comparison of Basicity

Amine TypeHybridizationTypical pKa of Conjugate AcidRelative Basicity
Alkylaminesp³9.5 - 11.0Stronger
Pyridinesp²~5.2Weaker

This table provides a general comparison of the basicity of alkylamines and pyridine.

Condensation Reactions with Carbonyl Compounds

The amine functionalities of this compound readily undergo condensation reactions with carbonyl compounds such as aldehydes and ketones. tcichemicals.comnih.govtsijournals.commdpi.com These reactions typically involve the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. tsijournals.com The reaction can be catalyzed by acids or bases. mdpi.commdpi.com

The presence of two amine groups allows for the possibility of forming mono- or di-substituted products, depending on the stoichiometry of the reactants. These condensation reactions are fundamental in the synthesis of a wide variety of larger, more complex molecules. nih.gov

Formation of Schiff Bases and Imines from this compound

A specific and important class of condensation reactions is the formation of Schiff bases (also known as imines). tsijournals.comdergipark.org.trresearchgate.netnih.gov These compounds, containing a C=N double bond, are synthesized from the reaction of primary amines with aldehydes or ketones. dergipark.org.trresearchgate.net The primary amine group of this compound is particularly reactive in forming Schiff bases. These reactions are often carried out by refluxing the amine and the carbonyl compound in a suitable solvent, such as ethanol (B145695). dergipark.org.tr

Schiff bases are valuable intermediates in organic synthesis and have been studied for their potential applications in various fields. dergipark.org.trekb.eg The formation of a Schiff base from this compound introduces a new functional group and extends the molecular framework, allowing for further chemical modifications.

Reactivity of the Pyridine Heterocycle

Electrophilic Aromatic Substitution (EAS) Potential of the Pyridine Ring

Pyridine is generally considered an electron-deficient aromatic ring, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene. youtube.comquora.com The nitrogen atom in the ring is electron-withdrawing, deactivating the ring towards attack by electrophiles. youtube.comyoutube.com When EAS does occur, it typically directs the incoming electrophile to the 3-position (meta-position). quora.com

Table 2: Directing Effects in Electrophilic Aromatic Substitution

Substituent on PyridineElectronic EffectReactivityDirecting Effect
Alkyl groupElectron-donatingActivatingOrtho, Para
Pyridine NitrogenElectron-withdrawingDeactivatingMeta

This table summarizes the general directing effects of substituents on an aromatic ring.

Nucleophilic Aromatic Substitution (NAS) on Substituted Pyridine Derivatives

In contrast to its reluctance to undergo EAS, the electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (NAS). nih.govyoutube.comyoutube.com This is particularly true when there is a good leaving group at the 2- or 4-position of the pyridine ring. youtube.comyoutube.com The attack of a nucleophile is favored at these positions because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate. youtube.comyoutube.com

While this compound itself does not have a leaving group for a typical NAS reaction, derivatives of this compound, where a halogen is introduced at the 2- or 4-position, would be expected to be reactive towards nucleophiles. youtube.com For instance, the substitution of a halogen at the 2- or 4-position with an amine or an alkoxide is a common transformation in pyridine chemistry. youtube.comnih.govrsc.org

N-Oxidation and Quaternization Reactions of the Pyridine Nitrogen

The presence of multiple nitrogen atoms in this compound—one on the pyridine ring and two in the aliphatic diamine chain—presents a significant challenge in terms of chemoselectivity for reactions targeting nitrogen, such as N-oxidation and quaternization.

N-Oxidation: The conversion of the pyridine nitrogen to a pyridine N-oxide is a common transformation that modifies the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic attacks. scripps.edu In the case of this compound, the pyridine nitrogen is less basic (pKa of pyridine is ~5.2) compared to the primary and secondary aliphatic amines (pKa ~10-11). scripps.edu However, direct oxidation with common reagents like peracids could preferentially oxidize the more nucleophilic aliphatic amines.

To achieve selective N-oxidation of the pyridine ring, a strategy involving in situ protonation of the more basic aliphatic amines can be employed. nih.gov By adding a controlled amount of a strong acid, the diamine chain is protonated, rendering it unreactive towards the oxidizing agent. Subsequent treatment with an oxidant, such as dimethyldioxirane (B1199080) (DMDO) or a peracid, would then favor the oxidation of the neutral pyridine nitrogen. nih.gov The choice of oxidant and reaction conditions is critical to prevent side reactions. researchgate.net The metabolic N-oxidation of 3-substituted pyridines has been observed in various species, indicating that such transformations are biochemically relevant. nih.gov

Quaternization: The Menshutkin reaction, which involves the alkylation of a tertiary amine with an alkyl halide, can be applied to the pyridine nitrogen of this compound to form a quaternary pyridinium (B92312) salt. researchgate.net This reaction typically proceeds via an SN2 mechanism. Similar to N-oxidation, the greater nucleophilicity of the aliphatic amines poses a selectivity challenge. The reaction with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) could lead to a mixture of products, including mono- and di-quaternized species at the diamine and/or the pyridine nitrogen.

Selective N-quaternization of the pyridine ring can often be achieved by carefully controlling the stoichiometry of the alkylating agent and the reaction conditions. The planarity and steric environment of the pyridine nitrogen differ significantly from the sp3-hybridized aliphatic amines, which can be exploited. For instance, using a bulkier alkyl halide might favor reaction at the less hindered pyridine nitrogen. Studies on the quaternization of pyridine and its derivatives show that the reaction is sensitive to substituents on the ring. osti.gov

Table 1: Hypothetical Reactivity Data for N-Oxidation and Quaternization

Nitrogen Atom Reaction Type Proposed Reagent Predicted Major Product Rationale for Selectivity

This table presents hypothetical data based on established chemical principles for illustrative purposes.

Intermolecular and Intramolecular Reaction Pathways

Cyclization Reactions Leading to Fused Heterocycles

The structure of this compound, containing a pyridine ring and a diamine chain with appropriate spacing, is well-suited for intramolecular cyclization reactions to form novel fused heterocyclic systems. nih.gov These reactions are valuable for constructing complex molecules with potential biological activities. scribd.com

A plausible pathway involves the reaction of the diamine moiety with a suitable dielectrophile, such as a 1,2- or 1,3-dicarbonyl compound (e.g., glyoxal (B1671930) or malonaldehyde), or their synthetic equivalents. For example, condensation of the 1,4-diamine with an α-dicarbonyl compound could lead to the formation of a fused pyrazine (B50134) ring. The reaction would likely proceed through the initial formation of a di-imine, followed by an intramolecular cyclization and subsequent aromatization (if possible) to yield a stable tetrahydropyrazino[1,2-a]pyridinium derivative or a related structure. Such cyclization-aromatization strategies are powerful tools in heterocyclic synthesis. researchgate.net

Another possibility is an intramolecular cyclization involving the pyridine ring itself. For instance, under specific conditions, one of the amine groups could be transformed into a leaving group. A subsequent nucleophilic attack from the pyridine nitrogen could then lead to the formation of a bridged ring system, although this would be a more complex transformation requiring specific activation. The synthesis of imidazo[1,5-a]pyridines from 2-pyridylalkylamines demonstrates the feasibility of fusing rings onto the pyridine core. scirp.org

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the mechanisms of the reactions involving this compound is crucial for controlling product formation.

Mechanism of N-Oxidation: The selective N-oxidation of the pyridine nitrogen (after protecting the side chain by protonation) proceeds via an electrophilic attack by the oxidant (e.g., m-CPBA) on the lone pair of the pyridine nitrogen. This is a concerted process where the oxygen atom is transferred to the nitrogen, forming the N-oxide and the corresponding carboxylic acid.

Mechanism of Cyclization: The cyclization with a dicarbonyl compound, such as 2,3-butanedione, would likely initiate with the nucleophilic attack of the primary amine onto one of the carbonyl carbons, forming a hemiaminal, which then dehydrates to an imine. A second, intramolecular attack by the secondary amine on the remaining carbonyl group would form a five- or six-membered ring intermediate. Subsequent dehydration would lead to the final fused heterocyclic product. The regioselectivity of the initial attack (primary vs. secondary amine) would be a key factor to investigate.

Reaction Kinetics and Thermodynamics of Pyridine-Diamine Reactions

The kinetics and thermodynamics of reactions involving this compound are governed by the interplay of steric and electronic factors.

Kinetics: The rates of reaction at the different nitrogen sites would vary significantly. Reactions at the primary amine are generally fast due to lower steric hindrance. The secondary amine is more sterically hindered, as is the pyridine nitrogen, which is embedded within an aromatic ring. The electronic nature of the 3-substituted pyridine ring also influences its reactivity. The activation energy for the cyclization reaction would depend on the conformational flexibility of the butane (B89635) chain required to bring the reacting groups into proximity.

Thermodynamics: The thermodynamic stability of the products is a major driving force. In cyclization reactions, the formation of stable, fused aromatic or pseudo-aromatic ring systems is highly favorable. For example, a cyclization-aromatization sequence would be driven by the large negative change in Gibbs free energy associated with the formation of the aromatic system. In contrast, N-oxidation is a reversible process under certain conditions, and the position of the equilibrium will depend on the specific reagents and reaction conditions used.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters

Reaction Pathway Parameter Estimated Value Significance
N-Alkylation of primary amine Activation Energy (Ea) Low Kinetically favored pathway due to low steric hindrance.
N-Alkylation of pyridine-N Activation Energy (Ea) Moderate Steric hindrance from the ring and side chain increases the energy barrier.
Intramolecular Cyclization ΔG (Gibbs Free Energy) Highly Negative Thermodynamically favored due to the formation of a stable fused ring system.
N-Oxidation of pyridine-N ΔH (Enthalpy) Exothermic Formation of the N-O bond is typically an exothermic process.

This table presents hypothetical data based on established chemical principles for illustrative purposes.

Redox Chemistry of Pyridine-Diamine Systems

Electrochemical Properties of this compound

The electrochemical behavior of this compound is characterized by both oxidative and reductive processes associated with its functional groups.

Oxidation: The aliphatic amine groups are susceptible to oxidation. Cyclic voltammetry would be expected to show one or more irreversible oxidation peaks at positive potentials, corresponding to the removal of electrons from the nitrogen lone pairs to form radical cations. These species are typically unstable and undergo further reactions.

Reduction: The pyridine ring is an electron-deficient heterocycle and can be reduced. This process typically involves the transfer of one or two electrons to the π-system of the ring. In aprotic solvents, a one-electron reduction would form a radical anion. In protic solvents, the reduction is often a multi-electron, multi-proton process leading to dihydropyridine (B1217469) or even piperidine (B6355638) derivatives. The reduction potential would be influenced by the electronic properties of the diamine substituent at the 3-position. The electrochemical properties of related pyridine complexes have been studied, showing that the redox potentials are sensitive to the ligand environment. researchgate.net

Table 3: Hypothetical Electrochemical Data in Acetonitrile (B52724)

Process Potential (V vs. Fc/Fc⁺) Type Associated Functional Group
Oxidation 1 +0.85 Irreversible Primary/Secondary Amine
Oxidation 2 +1.20 Irreversible Primary/Secondary Amine
Reduction 1 -2.45 Reversible Pyridine Ring

This table presents hypothetical data based on established chemical principles for illustrative purposes.

Radical Formation and Stability in Pyridine-Diamine Compounds

The formation and stability of radical species are critical in understanding the mechanistic pathways of many chemical reactions involving pyridine-diamine compounds. While specific experimental studies on the radical chemistry of this compound are not extensively documented in publicly available literature, a comprehensive understanding can be built by examining the behavior of related pyridine and diamine structures. The reactivity of such compounds is largely dictated by the electronic properties of the pyridine ring and the nature of the diamine side chain.

Radical initiation in systems containing diamines can occur through various mechanisms, including single-electron transfer (SET) processes. acs.org For instance, in some transition-metal-free cross-coupling reactions, diamines, in the presence of a strong base, can act as hydrogen atom donors, playing a dual role as both a "radical amplifier" and a "radical regulator". acs.org This initiates a radical chain process essential for carbon-carbon bond formation. acs.org

The pyridine moiety itself can support a series of radical reactions. wikipedia.org The formation of a pyridinyl radical can be achieved through single-electron reduction of a pyridinium ion. acs.org The stability of the resulting radical is influenced by the position of substituents on the pyridine ring. acs.orgallenpress.com Computational studies, such as Density Functional Theory (DFT), and experimental techniques like Electron Spin Resonance (ESR) spectroscopy have been employed to investigate the spin density distribution and stability of various pyridine-based radicals. acs.orgnih.govtandfonline.com

In aqueous solutions, the one-electron reduction of pyridine derivatives leads to the formation of radical anions, which can then protonate on the ring nitrogen to form pyridinyl radicals. allenpress.com The stability of these pyridinyl radicals is notably higher for ortho- and para-substituted derivatives due to increased conjugation. allenpress.com

The stability of aminopyridine compounds has also been a subject of investigation. A study on 4-aminopyridine (B3432731) and 3,4-diaminopyridine (B372788) demonstrated their excellent chemical stability under various storage conditions, which is an important factor for their handling and reactivity. nih.gov However, the stability of their corresponding radical species is a separate consideration governed by different electronic factors. The stability of nitrogen-centered radicals is influenced by resonance delocalization, the electronic effects of adjacent groups, and ring strain. uni-muenchen.de

The following tables summarize general findings on the stability and properties of radicals derived from pyridine and related compounds, which can provide insights into the expected behavior of radicals formed from this compound.

Table 1: Calculated Radical Stabilization Energies (RSEs) for Selected Nitrogen-Centered Radicals

Radical SpeciesRSE (kJ/mol) at G3(MP2)-RAD LevelRSE (kJ/mol) at G3B3 Level
Aminyl Radical (•NH₂)0.00.0
Methylaminyl Radical (•NHCH₃)-13.8-14.2
Dimethylaminyl Radical (•N(CH₃)₂)-31.4-32.2
Phenylaminyl Radical (•NHC₆H₅)-38.5-38.9

Data adapted from computational studies on the stability of nitrogen-centered radicals. uni-muenchen.de The values are relative to the aminyl radical.

Table 2: Relative Spin Density Distribution in a Pyridinyl Radical

PositionRelative Spin Density
C2Moderate
C3Low
C4High
C5Low
C6Moderate
N1Low

This table represents a generalized distribution based on computational and ESR studies of pyridinyl radicals. acs.org The exact distribution can be influenced by substituents.

In the context of this compound, it is plausible that radical formation could be initiated at the diamine chain through hydrogen abstraction or at the pyridine ring via a SET mechanism, particularly if the pyridine nitrogen is protonated or alkylated. nih.govnih.gov The resulting radical's stability would be influenced by the delocalization of the unpaired electron into the pyridine π-system and the electronic nature of the diamine substituent. Further experimental and computational studies are necessary to fully elucidate the specific radical chemistry of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Pyridin 3 Ylbutane 1,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within 1-Pyridin-3-ylbutane-1,4-diamine can be established.

¹H and ¹³C NMR for Structural Assignment

The 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts (δ) are indicative of the electronic shielding around the nuclei, while the coupling constants (J) in the ¹H NMR spectrum reveal the connectivity between adjacent protons.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the butane-1,4-diamine backbone. The aromatic protons of the pyridine ring will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the aliphatic chain will resonate in the upfield region. The protons of the two amine groups (NH₂) will likely appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum will similarly display characteristic signals for the aromatic carbons of the pyridine ring at lower field and the aliphatic carbons of the diamine chain at higher field. The number of unique carbon signals will confirm the symmetry of the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
8.45d1HH-2 (Py)
8.42dd1HH-6 (Py)
7.58dt1HH-4 (Py)
7.25dd1HH-5 (Py)
3.95t1HH-1
2.80t2HH-4
1.80m1HH-2a
1.65m1HH-2b
1.55m2HH-3
1.40br s4HNH₂

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ) (ppm)Assignment
149.0C-6 (Py)
148.5C-2 (Py)
140.2C-3 (Py)
134.8C-4 (Py)
123.5C-5 (Py)
55.6C-1
41.8C-4
35.2C-2
28.9C-3

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the molecular framework, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY correlations would be expected between the adjacent protons on the pyridine ring (H-4 with H-5, H-5 with H-6) and along the aliphatic chain (H-1 with H-2, H-2 with H-3, and H-3 with H-4).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. This allows for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the proton at δ 3.95 ppm (H-1) would show a correlation to the carbon at δ 55.6 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the pyridine ring and the butane (B89635) chain. A key correlation would be observed between the proton at the benzylic position (H-1) and the carbons of the pyridine ring (C-2, C-3, and C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is essential for determining the stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between the H-1 proton and the H-2/H-4 protons of the pyridine ring would indicate a specific spatial arrangement.

Variable Temperature NMR for Conformational Analysis

The butane-1,4-diamine chain of the title compound is flexible, and the molecule can exist in several conformations that may interconvert rapidly at room temperature. Variable temperature (VT) NMR studies can provide insights into these conformational dynamics. By lowering the temperature, the rate of interconversion can be slowed down, potentially leading to the resolution of signals for individual conformers. Conversely, increasing the temperature can cause coalescence of signals, allowing for the determination of the energy barriers for conformational changes.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of the elemental composition of the molecule. For this compound (C₉H₁₅N₃), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

Table 3: Hypothetical HRMS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺166.1339166.1342

Fragmentation Pattern Analysis for Structural Information

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides valuable information about the structure of the molecule. For this compound, key fragmentation pathways would likely involve the cleavage of the C-C bonds in the aliphatic chain and the loss of amine groups. The most stable fragments, such as the pyridinylmethyl cation, would be expected to produce prominent peaks in the mass spectrum.

Table 4: Hypothetical Major Fragment Ions in the EI-MS of this compound

m/zProposed Fragment Structure
165[M]⁺
149[M - NH₂]⁺
107[C₅H₄NCH₂CH₂]⁺
93[C₅H₄NCH₂]⁺ (Pyridinylmethyl cation)
78[C₅H₄N]⁺ (Pyridine radical cation)

Hyphenated Techniques (LC-MS) for Purity Assessment

The purity of this compound is crucial for its application and is typically assessed using hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govrsc.org This powerful analytical tool combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection and identification power of mass spectrometry. nih.govacs.org

In a typical LC-MS analysis, a sample of this compound is injected into an HPLC system. The compound travels through a column packed with a stationary phase. Due to its chemical properties—containing both a basic pyridine ring and two amine functionalities, along with a flexible butyl chain—a reversed-phase column (e.g., C18) is often employed. fishersci.comnih.gov A mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) with a modifier such as formic acid, is used to elute the compound. nih.gov The gradient of the mobile phase can be optimized to ensure good separation from any impurities.

As the compound and any impurities elute from the HPLC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules, and a common technique for a compound like this, with its basic nitrogen atoms, is Electrospray Ionization (ESI) in positive ion mode. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound, with a molecular formula of C9H15N3, the expected protonated molecule [M+H]+ would have an m/z value corresponding to its molecular weight plus the mass of a proton.

The purity is determined by the relative area of the main peak corresponding to the target compound in the chromatogram compared to the total area of all peaks. chromforum.org Modern LC-MS systems can achieve high sensitivity, with limits of detection (LOD) often in the nanogram per milliliter (ng/mL) range. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) can be used for further confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, providing a unique fragmentation pattern that confirms the structure of the compound. researchgate.net

Table 1: Hypothetical LC-MS Parameters for Purity Assessment of this compound

ParameterValue
LC System
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 2.6 µm) fishersci.com
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes
Flow Rate0.4 mL/min
Injection Volume1 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Scan Rangem/z 50-500
Expected [M+H]+166.13
FragmentationMS/MS of m/z 166.13

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For this compound, the spectra would be characterized by vibrations of the pyridine ring, the amine groups, and the alkane chain.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring give rise to a series of bands, often in the 1600-1400 cm⁻¹ range. researchgate.netnist.gov Ring breathing modes, which are characteristic of the entire ring system, can be found around 1000 cm⁻¹. researchgate.net

Amine Group Vibrations: The primary amine (-NH2) groups are a key feature. The N-H stretching vibrations typically appear as a doublet (for symmetric and asymmetric stretches) in the 3500-3200 cm⁻¹ region in the IR spectrum. nist.govdocbrown.info The N-H bending or scissoring vibration is expected around 1650-1580 cm⁻¹. A broad absorption may also be present due to hydrogen bonding.

Alkyl Chain Vibrations: The butane chain will show C-H stretching vibrations just below 3000 cm⁻¹ (asymmetric and symmetric stretches of CH2 groups). The CH2 bending (scissoring) and rocking vibrations are expected around 1470-1450 cm⁻¹ and 720 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations are typically strong and well-defined, making it a useful tool for analyzing the pyridine moiety. rsc.orgaip.orgacs.org

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹) (IR)Predicted Wavenumber (cm⁻¹) (Raman)
Amine (N-H)Stretching (asymmetric & symmetric)3500-3200 (medium, often broad)Weak
Aromatic C-HStretching3100-3000 (weak to medium)Strong
Aliphatic C-HStretching2960-2850 (strong)Strong
Amine (N-H)Bending (scissoring)1650-1580 (medium)Weak
Pyridine RingC=C, C=N Stretching1600-1400 (multiple bands, medium to strong)Strong
Aliphatic CH2Bending (scissoring)1470-1450 (medium)Medium
Pyridine RingRing Breathing~1000 (medium)Very Strong

Hydrogen Bonding Interactions and Conformational Effects

Hydrogen bonding plays a significant role in the vibrational spectra of this compound due to the presence of the two primary amine groups and the nitrogen atom of the pyridine ring. nih.gov Intermolecular hydrogen bonding between the amine N-H groups of one molecule and the nitrogen atoms (both amine and pyridine) of neighboring molecules can occur.

The most noticeable effect of hydrogen bonding in the IR spectrum is the broadening and shifting of the N-H stretching bands to lower frequencies (red-shift). quora.comyoutube.com The extent of this broadening and shifting is dependent on the concentration of the sample. In dilute solutions with a non-polar solvent, sharper "free" N-H stretching bands may be observed at higher frequencies. youtube.com In a pure sample or a concentrated solution, these bands will coalesce into a broad absorption at lower wavenumbers.

Intramolecular hydrogen bonding could also be possible between one of the amine groups and the pyridine nitrogen, depending on the conformation of the flexible butyl chain. This would lead to a different N-H stretching frequency compared to the intermolecularly bonded or free N-H groups. The presence of multiple conformations due to the flexible butyl chain can also lead to a more complex spectrum with additional smaller bands or shoulders on the main peaks. These conformational effects can be studied by analyzing the spectra at different temperatures or in different solvents. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Chromophoric Analysis of Pyridine-Diamine Systems

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the pyridine ring, which acts as the main chromophore. The diamine portion of the molecule does not absorb significantly in the typical UV-Vis range (200-800 nm).

The pyridine ring exhibits two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions resulting from the promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital. For pyridine, these transitions typically occur at shorter wavelengths, with strong bands often observed around 200-220 nm and a weaker, structured band around 250-270 nm. sielc.comnist.gov The latter is analogous to the B-band of benzene.

n → π* Transitions: This is a lower-intensity absorption resulting from the promotion of a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital. libretexts.org In pyridine, this transition is often observed as a shoulder or a weak band at longer wavelengths, typically around 270-300 nm, and can sometimes be obscured by the stronger π → π* transition. researchgate.net

The substitution of the butyl-diamine group at the 3-position of the pyridine ring will likely cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted pyridine.

Table 3: Expected Electronic Transitions for this compound

TransitionChromophoreExpected λmax (nm)Molar Absorptivity (ε)
π → πPyridine Ring~210High
π → π (B-band like)Pyridine Ring~260Moderate
n → π*Pyridine Nitrogen~280Low

Solvent Effects on UV-Vis Spectra

The polarity of the solvent can significantly influence the UV-Vis spectrum of this compound by affecting the energies of the molecular orbitals involved in the electronic transitions. libretexts.orgresearchgate.netslideshare.net

π → π* Transitions: For π → π* transitions, an increase in solvent polarity generally leads to a small red-shift (bathochromic shift). This is because the excited π* state is typically more polar than the ground π state and is therefore stabilized to a greater extent by polar solvents. libretexts.org

n → π* Transitions: In contrast, the n → π* transition experiences a blue-shift (hypsochromic shift) with increasing solvent polarity. researchgate.netlibretexts.org The non-bonding electrons on the nitrogen are more stabilized by hydrogen bonding with protic solvents (like water or ethanol) than the excited π* state. This increases the energy gap for the transition, causing the absorption to shift to a shorter wavelength. libretexts.org

Therefore, by recording the UV-Vis spectra in a series of solvents with varying polarity (e.g., hexane, ethanol (B145695), water), it is possible to distinguish between the π → π* and n → π* transitions and gain further insight into the electronic structure of the molecule. researchgate.netresearchgate.net

X-ray Crystallography

Solid-State Structural Determination of this compound and Its Derivatives

Currently, there are no published crystallographic reports detailing the crystal system, space group, unit cell dimensions, or atomic coordinates for this compound or its immediate derivatives. This information is fundamental for a definitive understanding of its solid-state conformation.

Intermolecular Interactions and Crystal Packing Analysis

Although direct analysis of this compound is not possible, the crystal structures of analogous molecules provide a basis for hypothesizing its intermolecular interactions. Compounds incorporating both pyridine rings and flexible diamine or amide chains commonly exhibit a range of non-covalent interactions that dictate their crystal packing.

For instance, studies on molecules such as N,N′-bis(pyridin-4-ylmethyl)cyclohexane-1,4-diammonium dichloride dihydrate and bis(pyridin-3-ylmethyl)ethanediamide monohydrate reveal the prevalence of specific interactions. nih.govnih.gov It is plausible that this compound would also be influenced by:

Hydrogen Bonding: The primary and secondary amine groups in the butane-1,4-diamine moiety are strong hydrogen bond donors, while the nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This would likely lead to the formation of extensive hydrogen-bonding networks, significantly influencing the crystal packing.

π-π Stacking: The pyridine ring could engage in π-π stacking interactions with neighboring pyridine rings, further stabilizing the crystal lattice.

C-H···π Interactions: The alkyl chain's hydrogen atoms could participate in C-H···π interactions with the aromatic system of the pyridine ring. nih.gov

The flexible butane chain would allow for various conformations, potentially leading to polymorphism, where different crystal structures of the same compound could arise from different arrangements of the molecules.

Computational Chemistry and Theoretical Studies of 1 Pyridin 3 Ylbutane 1,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is highly effective for determining the equilibrium geometry and electronic properties of molecules the size of 1-Pyridin-3-ylbutane-1,4-diamine.

Geometry Optimization: The first step in most computational analyses is to find the molecule's most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by minimizing the total energy of the system. For a molecule like this compound, calculations would likely be performed using a functional like B3LYP with a basis set such as 6-31G(d,p) or larger. researchgate.netresearchgate.net The optimization would yield precise bond lengths, bond angles, and dihedral angles that define the molecule's shape. The flexible butane (B89635) chain allows for multiple conformers, and DFT can be used to calculate their relative energies to identify the most stable forms. researchgate.net

Electronic Structure: Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure. This includes calculating the distribution of electron density, which reveals how charge is spread across the molecule. The molecular electrostatic potential (MEP) map is a key output, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.orgthaiscience.info For this compound, the nitrogen atom of the pyridine (B92270) ring and the two amino groups would be expected to be the most electron-rich sites, indicated by negative electrostatic potential. thaiscience.info

Table 1: Predicted Geometrical and Electronic Parameters for this compound (Illustrative)
ParameterDescriptionPredicted Value
C-C (alkane) Bond LengthAverage length of carbon-carbon single bonds in the butane chain.~1.53 Å
C-N (amine) Bond LengthAverage length of carbon-nitrogen bonds in the diamine groups.~1.47 Å
C-C (pyridine-butane) Bond LengthLength of the bond connecting the pyridine ring to the butane chain.~1.51 Å
Pyridine Ring C-N Bond AngleThe C-N-C angle within the pyridine ring.~117°
Dipole MomentA measure of the overall polarity of the molecule.2.5 - 3.5 D

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) offer higher accuracy, especially for calculating interaction energies. rsc.org

For pyridine-diamine systems, these high-accuracy methods are invaluable for studying non-covalent interactions. For example, they can precisely calculate the energy of hydrogen bonds formed between the amino groups (donors) and the pyridine nitrogen (acceptor) in intermolecular interactions or with solvent molecules like water. rsc.org Studies on 2-amino- and 2,3-diamino-5-halogenopyridines have used ab initio calculations to quantify the driving forces in crystal formation, revealing the energetic contributions of N-H···N hydrogen bonds and stacking interactions. mdpi.com Such calculations would be essential to accurately model the crystal packing or solvation behavior of this compound.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO relates to the ability to donate an electron, while the LUMO's energy relates to the ability to accept an electron. thaiscience.info The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.netscirp.org A smaller gap suggests a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the pyridine ring, while the LUMO would likely be centered on the pyridine ring's π* anti-bonding orbitals. researchgate.netsemanticscholar.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and charge distribution by transforming the calculated molecular orbitals into localized orbitals representing Lewis structures (bonds, lone pairs). nih.govscirp.org This method quantifies charge transfer between orbitals, which reveals hyperconjugative and delocalization effects that contribute to molecular stability. researchgate.netniscair.res.in For this molecule, NBO analysis would detail the charge on each atom and characterize the lone pair orbitals on the three nitrogen atoms, confirming their role as the primary centers for nucleophilic or base activity. scirp.org

Table 2: Representative Frontier Orbital Energies (Illustrative)
ParameterDescriptionPredicted Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital.-6.5 to -5.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital.-1.0 to -0.5
ΔE (HOMO-LUMO Gap)Energy difference between HOMO and LUMO.4.5 to 5.5

Prediction of Spectroscopic Parameters

Computational methods are widely used to simulate spectra, which aids in the interpretation of experimental data and the assignment of specific signals to corresponding structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C chemical shifts (δ) with considerable accuracy. semanticscholar.orgplos.org These predictions are invaluable for assigning the complex spectra of molecules like this compound. The calculations would predict distinct signals for the aromatic protons on the pyridine ring, with the proton nearest the nitrogen atom being the most downfield. youtube.com Similarly, unique chemical shifts would be calculated for each carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative, referenced to TMS)
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine C2-H~8.5~150
Pyridine C4-H~7.8~136
Pyridine C5-H~7.4~124
Pyridine C6-H~8.6~148
Butane C1-H (CH-NH₂)~3.5~55
Butane C4-H₂ (CH₂-NH₂)~2.8~40

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities, generating simulated spectra. nih.govmdpi.com These simulations are crucial for assigning the experimental absorption bands to specific molecular motions, such as stretching, bending, and wagging. aps.org

For this compound, key predicted vibrational bands would include:

N-H stretching: Broad bands in the 3300-3500 cm⁻¹ region from the two -NH₂ groups.

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Pyridine ring stretching: Characteristic C=C and C=N stretching modes in the 1400-1600 cm⁻¹ region. aps.org

N-H bending: A "scissoring" motion of the -NH₂ groups typically found around 1600 cm⁻¹.

C-N stretching: Vibrations in the 1000-1250 cm⁻¹ range.

By comparing the simulated spectrum with an experimental one, a confident assignment of each peak can be made, confirming the molecular structure. nih.govresearchgate.net

Table 4: Predicted Principal Vibrational Frequencies (cm⁻¹) and Assignments (Illustrative)
Frequency Range (cm⁻¹)AssignmentSpectroscopy
3350 - 3500N-H asymmetric & symmetric stretchingIR, Raman
3050 - 3150Aromatic C-H stretchingIR, Raman
2850 - 2960Aliphatic C-H stretchingIR, Raman
1580 - 1610Pyridine ring stretching & N-H bendingIR, Raman
1420 - 1480Pyridine ring stretchingIR, Raman
990 - 1030Pyridine ring breathing modeRaman

UV-Vis Absorption Maxima Prediction (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the pyridine ring. The electronic transitions associated with this ring, typically π → π* and n → π* transitions, are responsible for its UV-Vis absorption characteristics.

The aliphatic diamine chain, while not a chromophore itself, acts as an auxochrome. Its electron-donating amino groups can influence the electronic environment of the pyridine ring, potentially causing shifts in the absorption maxima (λmax). TD-DFT calculations, often performed with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), can model these effects. The calculations would typically be performed for the molecule in a solvated state, using a model like the Polarizable Continuum Model (PCM), to simulate the influence of a solvent, as solvent polarity can also impact the absorption spectrum.

While specific experimental data for this exact compound is scarce in the literature, theoretical predictions provide valuable estimates. The pyridine molecule itself exhibits a strong π → π* transition around 257 nm and a weaker n → π* transition near 270 nm. researchgate.net The substitution with the butane-1,4-diamine group is expected to cause a slight bathochromic (red) shift in these transitions.

Table 1: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Methanol (Illustrative) This table presents theoretical data based on typical TD-DFT calculation results for similar 3-substituted pyridine compounds.

Electronic TransitionPredicted λmax (nm)Oscillator Strength (f)
n → π2780.004
π → π2650.035

Conformational Analysis and Energy Landscapes

Potential Energy Surface Scans of this compound

Potential Energy Surface (PES) scans are a computational technique used to map the energy of a molecule as a function of its geometry. For this compound, PES scans are particularly useful for understanding the rotational barriers around the single bonds (C-C and C-N) in the aliphatic chain.

A typical PES scan involves systematically rotating a specific dihedral angle by a small increment (e.g., 10-15 degrees) and calculating the molecule's single-point energy at each step, while allowing other parts of the molecule to relax. The resulting plot of energy versus dihedral angle reveals the energy minima, corresponding to stable conformers, and the energy maxima, which represent the transition states between them. This analysis helps to quantify the energy cost of moving from one conformation to another. For instance, a scan of the central C2-C3 bond in the butane chain would likely show energy minima at anti (~180°) and gauche (~±60°) positions, characteristic of alkane chains.

Torsional Angle Analysis and Preferred Conformations

The key to understanding the molecule's shape lies in analyzing the torsional (dihedral) angles of its flexible backbone. The most stable conformations are those that minimize steric hindrance and unfavorable electrostatic interactions. Studies on similar molecules, such as butane-1,4-diamine (putrescine), have shown a preference for extended, anti-periplanar conformations in the gas phase to minimize steric clash between the terminal amino groups. researchgate.net

τ1 (N-C1-C2-C3): Rotation around the C1-C2 bond.

τ2 (C1-C2-C3-C4): Rotation around the central C2-C3 bond.

τ3 (C2-C3-C4-N): Rotation around the C3-C4 bond.

τ4 (C2-C1(Py)-C(Py)-N(Py)): Rotation of the butane chain relative to the pyridine ring.

Computational geometry optimizations would reveal that the lowest energy conformers likely adopt an extended, zig-zag arrangement along the aliphatic chain (all τ angles near 180°). However, other stable conformers with gauche interactions may also exist, lying slightly higher in energy. Intramolecular hydrogen bonding between the two amine groups or between an amine group and the pyridine nitrogen could also stabilize certain folded conformations.

Table 2: Illustrative Low-Energy Conformers and Torsional Angles of this compound This table presents hypothetical but plausible data derived from the principles of conformational analysis.

Conformerτ1 (°)τ2 (°)τ3 (°)Relative Energy (kcal/mol)
Anti-Anti-Anti (Extended)~180~180~1800.00
Gauche-Anti-Anti~60~180~1800.95
Anti-Gauche-Anti~180~60~1801.10
Gauche-Anti-Gauche~60~180~601.90

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecule, offering insights that are complementary to static computational models. By solving Newton's equations of motion, MD simulations can model the molecule's movements, conformational changes, and interactions with its environment over time.

Dynamics in Solution and Interactions with Solvents

When placed in a solvent like water, the behavior of this compound is governed by its interactions with the surrounding solvent molecules. MD simulations can explicitly model these interactions.

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor from water molecules. researchgate.net

Amine Groups: The two primary amine groups (-NH2) are strong hydrogen bond donors and can also act as acceptors. They will form multiple, dynamic hydrogen bonds with water, significantly influencing the molecule's solvation shell.

Hydrophobic Effects: The butane portion of the aliphatic chain is hydrophobic and will have less favorable interactions with water, influencing how the molecule orients itself at interfaces or in relation to other molecules.

Simulations would show a dynamic exchange of water molecules in the first solvation shell and would highlight the crucial role of hydrogen bonding in stabilizing the solute-solvent system.

Conformational Ensemble Sampling

Unlike static calculations that identify a few low-energy structures, MD simulations sample a broad ensemble of conformations that the molecule adopts at a given temperature. Over the course of a simulation (typically nanoseconds to microseconds), the molecule will explore its potential energy surface, transitioning between different stable and semi-stable conformations.

By analyzing the trajectory from an MD simulation, one can determine the probability of finding the molecule in a particular conformation. This provides a more realistic picture of the molecule's structural identity in solution, which is not a single static structure but rather a dynamic equilibrium of interconverting conformers. This ensemble sampling is critical for understanding how the molecule might adapt its shape to bind to a biological target or participate in a chemical reaction. The results often show that while extended conformations may be the most probable, the molecule spends a significant amount of time in more compact or folded states, which could be biologically relevant.

Reaction Pathway and Transition State Calculations for this compound

Computational chemistry provides powerful tools for investigating the intricate details of chemical reactions at a molecular level. For a compound such as this compound, theoretical studies can elucidate potential reaction mechanisms, identify transient intermediates, and quantify the energy barriers associated with chemical transformations. This section explores the application of these computational methods to understand the reactivity of this specific diamine.

Elucidation of Reaction Mechanisms at a Molecular Level

The understanding of a chemical reaction's mechanism is fundamental to controlling its outcome. Computational chemistry, particularly through the use of quantum mechanical methods like Density Functional Theory (DFT), allows for the detailed exploration of potential reaction pathways. nih.gov These methods model the electronic structure of molecules and can map out the potential energy surface (PES) that governs a chemical transformation. numberanalytics.com

For this compound, several types of reactions could be mechanistically scrutinized. For instance, in a potential synthetic route or a metabolic pathway, the diamine could undergo reactions such as N-acylation, alkylation, or oxidation. Computational modeling can help to distinguish between different possible mechanistic scenarios, for example, a concerted versus a stepwise process. nih.gov

In a hypothetical nucleophilic substitution reaction involving one of the amine groups of this compound, computational chemists would model the reactants, potential intermediates, transition states, and products. By calculating the energies of these species, a reaction coordinate diagram can be constructed, providing a visual representation of the energy changes throughout the reaction. wikipedia.org The nature of the transition state, a fleeting molecular configuration at the peak of the energy profile, is of particular interest as it holds the key to understanding the reaction's feasibility and kinetics. numberanalytics.comgithub.io

Furthermore, computational studies can reveal the role of the pyridine ring in influencing the reactivity of the diamine functionalities. The electron-withdrawing nature of the pyridine ring can affect the nucleophilicity of the amine groups. DFT-based reactivity descriptors can be calculated to rationalize the regioselectivity of reactions. psu.edu For example, in reactions where there is a choice between the two amine groups, computational analysis can predict which one is more likely to react based on local reactivity indices.

The solvent environment also plays a crucial role in many reactions. Modern computational methods can incorporate the effects of solvents, either implicitly as a continuous medium or explicitly by including individual solvent molecules in the calculation. umn.edu This is particularly important for reactions involving charged species or significant dipole moment changes, which is likely in transformations of this compound.

Calculation of Activation Barriers for Chemical Transformations

A critical piece of information that can be extracted from computational studies of reaction mechanisms is the activation barrier (also known as activation energy). This is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. wikipedia.org Transition State Theory (TST) provides the theoretical framework for relating the properties of the transition state to the macroscopic reaction rate. numberanalytics.comwikipedia.org

The process of computationally determining an activation barrier for a transformation of this compound would involve the following steps:

Optimization of Reactant and Product Geometries: The three-dimensional structures of the reactants (e.g., this compound and a reaction partner) and the final products are computationally optimized to find their lowest energy conformations.

Locating the Transition State: The transition state structure, which is a first-order saddle point on the potential energy surface, is located using specialized algorithms. github.io This is often the most challenging part of the calculation.

Frequency Analysis: A frequency calculation is performed on the optimized structures. For reactants and products, all vibrational frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io

Calculation of Energies: The electronic energies of the reactants and the transition state are calculated at a high level of theory. The difference between these energies gives the activation barrier.

To illustrate this, consider a hypothetical nucleophilic substitution reaction of this compound. The calculated activation barriers would allow for a comparison of the reactivity of the two distinct amine groups.

Table 1: Hypothetical Calculated Activation Barriers for Nucleophilic Substitution on this compound
Reaction SiteReaction TypeComputational MethodActivation Barrier (kcal/mol)
1-amino groupSN2DFT (B3LYP/6-31G)22.5
4-amino groupSN2DFT (B3LYP/6-31G)25.1

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact reaction of this compound are not available in the cited literature.

The data in the hypothetical table suggests that the 1-amino group is more reactive towards this particular SN2 reaction due to a lower activation barrier. Such a prediction would be invaluable for directing synthetic efforts.

Similarly, computational studies could explore the effect of substituents on the pyridine ring or the alkyl chain on the activation barriers of various reactions. This can aid in the rational design of derivatives of this compound with tailored reactivity. umn.edu For instance, the introduction of an electron-donating group on the pyridine ring might be predicted to increase the nucleophilicity of the amine groups and lower the activation barriers for reactions with electrophiles.

Table 2: Hypothetical Substituent Effects on the Activation Barrier of N-Acetylation of the 1-Amino Group
Substituent on Pyridine RingComputational MethodCalculated Activation Barrier (kcal/mol)
NoneDFT (M06-2X/def2-TZVP)18.3
5-MethoxyDFT (M06-2X/def2-TZVP)17.1
5-NitroDFT (M06-2X/def2-TZVP)19.8

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact reaction of this compound are not available in the cited literature.

Coordination Chemistry and Supramolecular Assembly with 1 Pyridin 3 Ylbutane 1,4 Diamine

Ligand Properties of 1-Pyridin-3-ylbutane-1,4-diamine

The coordination behavior of this compound is dictated by the interplay of its constituent functional groups: the pyridine (B92270) ring and the two amine groups of the butane-1,4-diamine moiety. These groups can act in concert or independently to bind to metal centers, leading to a variety of coordination modes.

Multidentate Chelating Behavior of the Pyridine-Diamine Ligand

This compound possesses three potential donor sites: the nitrogen atom of the pyridine ring and the two nitrogen atoms of the diamine chain. This allows it to function as a multidentate ligand, capable of forming stable chelate rings with a single metal center. The flexible butane (B89635) chain can adopt various conformations to accommodate the geometric preferences of different metal ions.

The most common chelating behavior is expected to be as a bidentate or tridentate ligand. In a bidentate coordination mode , the ligand could coordinate through the pyridine nitrogen and one of the amine nitrogens, forming a six- or seven-membered chelate ring. Alternatively, the two amine nitrogens could chelate to a metal center, forming a seven-membered ring, with the pyridine ring remaining uncoordinated or interacting with an adjacent metal center in a bridging fashion.

As a tridentate ligand , all three nitrogen atoms would coordinate to the same metal ion. This would involve the formation of two fused chelate rings, leading to a more rigid and stable complex. The stereochemistry of the resulting complex would be highly dependent on the coordination geometry of the metal ion. For instance, in an octahedral complex, the ligand could coordinate in a meridional (mer) or facial (fac) fashion.

The chelating ability of similar pyridine diamine derivatives has been demonstrated in studies on their interactions with various metal ions. For example, pyrimidine (B1678525) and pyridine diamine compounds have been shown to form complexes with Cu(II) and Fe(III), with the chelating activity attributed to the presence of adjacent nitrogen atoms in the aromatic ring and the diamine chain nih.gov.

pH-Dependent Coordination Modes to Metal Centers

The coordination behavior of this compound is expected to be highly sensitive to the pH of the reaction medium. The amine groups of the butane-1,4-diamine chain are basic and can be protonated at low pH. The pKa of the pyridine nitrogen is around 5.25, while the aliphatic amines are significantly more basic, with pKa values typically in the range of 9-11 scispace.com.

At low pH , the amine groups will be protonated, forming ammonium (B1175870) ions (-NH3+). This protonation will inhibit their ability to coordinate to a metal center. Consequently, at acidic pH, the ligand is more likely to act as a monodentate ligand, coordinating only through the less basic pyridine nitrogen.

As the pH increases , the amine groups will be deprotonated, making the lone pair of electrons on the nitrogen atoms available for coordination. This will favor the formation of chelate complexes, where the ligand acts as a bidentate or tridentate ligand. The stepwise deprotonation of the amine groups can lead to the formation of different complex species at different pH values. This pH-dependent behavior can be exploited to control the dimensionality and structure of coordination polymers nih.gov. The stability of palladium(II) complexes with pyridine derivatives has been shown to increase with the increasing pKa of the pyridine ligand, a principle that can be extended to the amine groups in the subject ligand nih.gov.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants, the nature of the counter-ion, the solvent, and the reaction conditions (e.g., temperature, pH) will all influence the identity and structure of the resulting complex.

Transition Metal Complexes (e.g., Cu, Zn, Cd, Pt, Ru, Fe)

Transition metals, with their partially filled d-orbitals, are expected to form a wide variety of complexes with this compound. The coordination geometry of these complexes will be determined by the electronic configuration and size of the metal ion.

Copper(II) , with its d9 configuration, is known to form square planar or distorted octahedral complexes. With this compound, one could expect the formation of mononuclear complexes such as [Cu(L)Cl2] or Cu(L)22, where L represents the pyridine-diamine ligand. The synthesis of copper(I) complexes with pyridine has also been reported, typically involving the reduction of a Cu(II) salt in the presence of the ligand jscimedcentral.com.

Zinc(II) and Cadmium(II) , having a d10 configuration, typically form tetrahedral or octahedral complexes. The flexible nature of the ligand would allow it to adapt to the preferred coordination geometry of these metals. The synthesis of a dinuclear zinc(II) chloride complex with a related 1,4-diamino-2,3-di(2-pyridyl)butane ligand has been reported, highlighting the potential for this class of ligands to form multinuclear structures researchgate.net.

Platinum(II) and Palladium(II) , with a d8 configuration, strongly favor a square planar geometry. These metals are expected to form stable, four-coordinate complexes with this compound, such as [Pt(L)Cl2] or [Pd(L)Cl2]. The synthesis of palladium(II) and platinum(II) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands has been detailed, providing a synthetic methodology that could be adapted for the target ligand rsc.org.

Ruthenium(II) and Iron(II)/(III) are known to form stable octahedral complexes with nitrogen-donor ligands. The tridentate coordination of this compound would be well-suited to satisfy the coordination sphere of these metals, potentially leading to complexes of the type Ru(L)22 or [Fe(L)2]Cl2.

A general synthetic procedure for such complexes involves the reaction of the metal salt with the ligand in a suitable solvent, such as ethanol (B145695) or methanol, often with gentle heating to facilitate the reaction jscimedcentral.comnih.gov. The resulting complexes can then be isolated by filtration and purified by recrystallization.

Metal IonExpected GeometryPotential Complex FormulaReference for Analogy
Cu(II)Square Planar / Distorted Octahedral[Cu(L)Cl2] jscimedcentral.com
Zn(II)Tetrahedral / Octahedral[Zn(L)Cl2] researchgate.net
Cd(II)Tetrahedral / OctahedralCd(L)22 nih.gov
Pt(II)Square Planar[Pt(L)Cl2] rsc.org
Ru(II)OctahedralRu(L)22N/A
Fe(III)Octahedral[Fe(L)2]Cl3 nih.gov

Main Group Metal Complexes with Pyridine-Diamine Ligands

While the coordination chemistry of transition metals with pyridine-based ligands is extensive, main group metals also form stable complexes with these ligands. The coordination is primarily driven by electrostatic interactions between the metal cation and the nitrogen donor atoms. The versatile coordination modes of multidentate neutral amine ligands with Group 1 metal cations have been demonstrated, suggesting that this compound could form complexes with alkali and alkaline earth metals bham.ac.uk.

For instance, lithium(I) and sodium(I) could form four- or five-coordinate complexes, with the ligand and potentially solvent molecules or counter-ions occupying the coordination sphere. The larger ionic radii of potassium(I), rubidium(I), and cesium(I) might allow for higher coordination numbers. The synthesis of such complexes would typically involve the reaction of a metal salt (e.g., LiCl, NaBF4) with the ligand in an aprotic solvent. Research on tris-2-pyridyl ligands with main group metal bridgehead atoms highlights the growing interest in this area nih.gov.

Characterization by Spectroscopic and X-ray Diffraction Methods

The characterization of the synthesized metal complexes is crucial to determine their structure and properties. A combination of spectroscopic techniques and X-ray diffraction is typically employed.

Infrared (IR) Spectroscopy: IR spectroscopy can provide valuable information about the coordination of the ligand to the metal ion. The C=N and C=C stretching vibrations of the pyridine ring are expected to shift upon coordination. Similarly, the N-H stretching and bending vibrations of the amine groups will be altered upon complexation. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes (e.g., Zn(II), Cd(II), Pt(II), main group metals). The chemical shifts of the protons and carbons of the ligand will change upon coordination to the metal. For instance, the protons on the pyridine ring and the methylene (B1212753) groups adjacent to the nitrogen atoms are expected to show significant downfield shifts.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes can provide information about the d-d transitions of the metal ion (for transition metals) and charge-transfer transitions between the metal and the ligand. The position and intensity of these bands are sensitive to the coordination environment of the metal ion. Studies on pyrimidine and pyridine diamine derivatives have utilized UV-Vis spectroscopy to confirm complex formation in solution nih.govacs.org.

TechniqueInformation ObtainedExpected Observations for this compound Complexes
IR SpectroscopyFunctional group coordinationShifts in pyridine ring vibrations (C=N, C=C) and amine vibrations (N-H). Appearance of M-N stretching bands.
NMR SpectroscopyMolecular structure in solution (for diamagnetic complexes)Downfield shifts of pyridine and adjacent methylene protons upon coordination.
UV-Vis SpectroscopyElectronic transitions (d-d, charge transfer)Appearance of new absorption bands corresponding to metal-ligand interactions.
X-ray DiffractionSolid-state structure, bond lengths, bond anglesDefinitive determination of coordination geometry (e.g., octahedral, tetrahedral, square planar) and supramolecular interactions.

Structure and Bonding in Coordination Compounds

The formation of coordination compounds relies on the interaction between a metal ion and a ligand. For this compound, both the nitrogen atom of the pyridine ring and the two nitrogen atoms of the diamine chain are potential donor sites. This tridentate potential allows for a variety of binding modes, which would influence the resulting complex's geometry, stability, and physical properties.

Coordination Geometries and Isomerism in Metal Complexes

There is currently no published crystallographic or spectroscopic data detailing the coordination geometries of metal complexes formed with this compound. Hypothetically, the ligand could act as a chelating agent, binding to a single metal center through two or three of its nitrogen atoms, or as a bridging ligand, linking multiple metal centers to form coordination polymers. The flexible butane chain could allow for the formation of various isomers, including geometric (cis/trans) and optical (enantiomeric) isomers, depending on the coordination environment of the metal ion. Further research is required to synthesize and structurally characterize these potential complexes.

Metal-Ligand Bond Strength and Stability Constants

The stability of a metal complex in solution is quantified by its stability constant (log K), which reflects the strength of the metal-ligand bonds. researchgate.netscispace.com There are no reported stability constants for complexes of this compound. researchgate.net The determination of these values through techniques such as potentiometric or spectrophotometric titrations would be crucial for understanding the thermodynamic favorability of complex formation with various metal ions and for predicting their behavior in solution. scispace.com

Electronic and Magnetic Properties of Paramagnetic Complexes

When complexed with paramagnetic metal ions (e.g., certain transition metals or lanthanides), this compound would influence the electronic and magnetic properties of the resulting compound. nih.gov The ligand field created by the nitrogen donor atoms would affect the d-orbital splitting of the metal center, which in turn dictates the complex's color, electronic spectra, and magnetic moment. Currently, there are no studies on the magnetic or electronic properties of any such complexes.

Applications in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The bifunctional nature of this compound makes it a candidate as a linker in the construction of MOFs and coordination polymers. znaturforsch.com The pyridine and diamine moieties could coordinate to different metal centers, leading to extended network structures. researchgate.net

Design and Synthesis of MOFs with Pyridine-Diamine Linkers

The design and synthesis of MOFs using pyridine-diamine linkers is an area of active research, as the amine groups can enhance properties like CO2 adsorption. researchgate.net However, there are no specific reports on the use of this compound in MOF synthesis. Research in this area would involve exploring reaction conditions (solvents, temperatures, metal precursors) to control the self-assembly process and the resulting framework topology.

Porosity and Gas Adsorption Properties of Framework Materials

The porosity and gas adsorption capabilities are key features of MOFs. researchgate.netnih.gov Should MOFs based on this compound be successfully synthesized, their properties would need to be characterized. The flexible nature of the butyl chain could lead to dynamic frameworks with interesting guest-responsive behaviors. The presence of uncoordinated amine groups within the pores could also serve as active sites for selective gas adsorption, particularly for acidic gases like CO2. nih.gov However, in the absence of any synthesized materials, data on their surface area, pore size, and gas uptake capacities remain unavailable.

Supramolecular Interactions and Self-Assembly

The molecular structure of this compound, featuring a pyridine ring and two primary amine groups connected by a flexible butane chain, provides multiple sites for non-covalent interactions. These interactions are fundamental to the self-assembly of molecules into well-defined supramolecular architectures. The pyridine nitrogen atom can act as a hydrogen bond acceptor or coordinate to metal centers, while the amine groups are excellent hydrogen bond donors. The aromatic pyridine ring can also participate in π-π stacking interactions. This combination of functionalities allows for the construction of complex, multidimensional structures.

Hydrogen bonding plays a critical role in directing the assembly of pyridyl-diamine ligands in the solid state. The amine groups can form strong N-H···N or N-H···O hydrogen bonds, while the pyridine nitrogen can act as an acceptor. In the crystal structures of related compounds, these interactions are pivotal in forming one-, two-, or even three-dimensional networks.

For instance, in coordination polymers involving ligands with similar functionalities, the amino groups that remain uncoordinated to a metal center often act as excellent donors for hydrogen bonding with counter-anions or solvent molecules. This can lead to the formation of extended chains or more complex 3D networks. In the crystal structure of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, a self-complementary N—H⋯N hydrogen-bonded dimer is observed, highlighting the strong tendency of these motifs to form. nih.gov Similarly, in other pyridyl-containing structures, extensive hydrogen-bonding networks involving water molecules and counter-anions are common, creating intricate supramolecular motifs. researchgate.net

Hydrogen Bond Type Typical Donor-Acceptor Distance (Å) Significance in Assembly
N-H···N (amine to pyridine)2.9 - 3.1Formation of dimers and chains
N-H···O (amine to anion/solvent)2.8 - 3.2Stabilization of crystal packing
O-H···N (solvent to pyridine)2.7 - 3.0Integration of solvent into the network

This interactive table summarizes typical hydrogen bond parameters observed in crystal structures of related pyridyl-diamine compounds.

The aromatic pyridine ring of this compound and its analogs is capable of engaging in π-π stacking interactions. These interactions, although generally weaker than hydrogen bonds, are crucial in the stabilization of supramolecular architectures, often dictating the packing of molecules in the crystal lattice.

Stacking Geometry Typical Centroid-Centroid Distance (Å) Influence on Architecture
Parallel-displaced3.4 - 3.8Formation of columnar or layered structures
T-shaped (edge-to-face)4.5 - 5.5Creation of more open, porous networks

This interactive table outlines common π-π stacking parameters found in assemblies of pyridine-containing ligands.

The predictable nature of coordination bonds and non-covalent interactions in pyridyl-diamine systems allows for the rational design of complex self-assembled architectures. By carefully selecting the metal ion (with its preferred coordination geometry) and the ligand (with its specific size, shape, and flexibility), chemists can construct a variety of supramolecular structures, including discrete coordination cages and infinite coordination polymers. rsc.orgiisc.ac.in

The "molecular library" approach, where a mixture of ligands and metal ions are allowed to self-assemble, can lead to the formation of the most thermodynamically stable product. The angle between the donor sites of a ditopic ligand, for instance, is a critical parameter in determining the final architecture of a coordination cage. researchgate.net Flexible ligands, like this compound with its butane spacer, can adopt various conformations, potentially leading to more complex and unusual structures compared to their rigid counterparts. iisc.ac.in

These self-assembled architectures have potential applications in various areas of chemical research, such as:

Host-Guest Chemistry: The cavities within coordination cages can encapsulate guest molecules, acting as nanoscale reaction flasks or molecular sensors. rsc.orgiisc.ac.in

Catalysis: The confined space within a self-assembled structure can influence the selectivity and efficiency of chemical reactions.

Materials Science: The formation of coordination polymers can lead to materials with interesting properties, such as porosity for gas storage or luminescence for sensing applications.

The versatility of pyridyl-diamine ligands, including this compound and its isomers, makes them valuable building blocks in the ongoing development of functional supramolecular systems.

Applications in Chemical Biology and Material Science Non Clinical Focus

Role as a Chemical Probe and Tool in Biological Research

Chemical probes are essential tools for dissecting complex biological processes. The structural features of 1-Pyridin-3-ylbutane-1,4-diamine, namely the combination of a rigid aromatic system (pyridine) and a flexible, functionalized aliphatic chain, make it a promising candidate for development into a chemical probe.

The pyridine (B92270) moiety is a well-established pharmacophore in drug discovery, recognized by a wide range of biological targets. nih.govresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many proteins. nih.gov Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions with aromatic residues in proteins or with the bases of nucleic acids. mdpi.com

The diamino-butane side chain of this compound offers additional points for interaction. The primary and secondary amine groups can act as hydrogen bond donors and acceptors, and can be protonated at physiological pH, leading to electrostatic interactions with negatively charged residues or phosphate (B84403) groups on nucleic acids. nih.gov This combination of interaction capabilities makes the this compound scaffold a valuable tool for studying molecular recognition events. By systematically modifying the scaffold, researchers can probe the specific requirements for binding to a particular biological target.

FeaturePotential InteractionBiological Relevance
Pyridine NitrogenHydrogen Bond AcceptorInteraction with protein backbone or side chains
Pyridine Ringπ-π StackingBinding to aromatic amino acid residues or DNA/RNA bases
Amino GroupsHydrogen Bond Donor/Acceptor, Electrostatic InteractionsInteraction with charged residues, phosphate backbone of nucleic acids
Butane (B89635) ChainConformational FlexibilityAdaptability to different binding pocket shapes

Interaction with Proteins: Pyridine derivatives have been shown to bind to a wide variety of proteins, often at the ATP-binding site of kinases or in the active sites of enzymes. researchgate.netnih.gov The pyridine nitrogen frequently forms a key hydrogen bond with hinge region residues in kinases. nih.gov A study on 5,6-Dichloro-2-[2-(pyridin-2-yl)ethyl]isoindoline-1,3-dione demonstrated its binding to bovine serum albumin (BSA), a model protein, primarily through static quenching, indicating the formation of a ground-state complex. nih.gov Thermodynamic analysis of this interaction revealed that it was spontaneous and enthalpy-driven, suggesting the involvement of van der Waals forces and hydrogen bonding. nih.gov The flexible diamino-butane chain of this compound could allow it to adopt various conformations to fit into different protein binding pockets, potentially influencing the binding mechanism and affinity.

Interaction with Nucleic Acids: The planar aromatic ring of pyridine allows for intercalation between the base pairs of DNA, while the positively charged amino groups can interact with the negatively charged phosphate backbone. cmjpublishers.comnih.gov Studies on pyridine-4-carbohydrazide derivatives have shown that these compounds can bind to the minor groove of DNA. cmjpublishers.com The binding is often spontaneous, as indicated by negative Gibbs free energy values. cmjpublishers.com The diamine functionality in this compound is expected to enhance its affinity for DNA through electrostatic interactions. Under acidic conditions, protonated pyridine has been shown to stabilize DNA by acting as a pseudo groove binder. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bioactive Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov The this compound scaffold is an excellent starting point for such investigations.

The rational design of derivatives based on a lead scaffold like this compound is a key strategy for developing potent and selective bioactive compounds. nih.gov By systematically modifying different parts of the molecule, researchers can optimize its interaction with a specific biological target.

For instance, the substitution pattern on the pyridine ring can significantly impact activity. A review of pyridine derivatives showed that the presence and position of substituents like methoxy (B1213986) (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups can enhance antiproliferative activity, while bulky or halogen groups may decrease it. nih.gov The length and branching of the alkyl chain can also be varied to probe the size and shape of the binding pocket. The amino groups can be acylated, alkylated, or incorporated into more complex functional groups to alter their hydrogen bonding capacity and basicity. This approach of creating a library of derivatives allows for a comprehensive exploration of the chemical space around the parent scaffold. nih.gov

Modification SitePotential ModificationExpected Impact on Activity
Pyridine RingIntroduction of various substituents (e.g., -OH, -OMe, halogens)Alteration of electronic properties, steric hindrance, and hydrogen bonding potential.
Butane ChainVariation in length, introduction of rigidity (e.g., double bonds)Optimization of fit within the binding pocket.
Amino GroupsAcylation, alkylation, incorporation into heterocyclesModification of basicity, hydrogen bonding capacity, and steric bulk.

Once a library of derivatives is synthesized, their biological activity can be assessed through various in vitro assays. Pyridine-containing compounds are known to inhibit a wide range of enzymes, including kinases, cholinesterases, and urease. researchgate.netacs.orgnih.gov

For example, a series of pyridine diamine derivatives were evaluated as cholinesterase inhibitors, with some compounds showing mixed inhibition mechanisms. acs.org The length of the aliphatic chain and the substitution on the aromatic ring were found to be critical for inhibitory potency. acs.org Similarly, pyridine-based piperazine (B1678402) derivatives have been identified as potent urease inhibitors, with some compounds exhibiting significantly lower IC50 values than the standard inhibitor. nih.gov By testing derivatives of this compound in such assays, researchers can identify lead compounds for specific biological pathways and elucidate their mechanism of action.

Computational methods are invaluable tools in modern drug discovery and chemical biology, complementing experimental SAR studies.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target macromolecule. nih.gov For this compound and its derivatives, molecular docking can be used to visualize their binding modes within the active site of a protein or in the grooves of DNA. cmjpublishers.commdpi.com For instance, docking studies of pyridine derivatives have revealed key hydrogen bonding interactions with the hinge region of kinases and specific residues in other enzymes. nih.gov These computational insights can rationalize experimental SAR data and guide the design of new, more potent derivatives.

Pharmacophore Mapping: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.gov By analyzing a set of active and inactive pyridine derivatives, a pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify novel molecules with the desired activity. nih.gov For sesquiterpene pyridine alkaloids, pharmacophore models have identified a hydrogen bond acceptor, a hydrogen bond donor, and a hydrophobic region as critical features, with the hydrophobic group located in the pyridine ring. nih.gov Such models provide a powerful tool for understanding the key structural requirements for bioactivity.

Catalytic Applications

The bifunctional nature of this compound, containing both Lewis basic pyridine and Brønsted/Lewis basic amine groups, makes it a versatile candidate for various catalytic applications. These functionalities can operate independently or cooperatively to facilitate a range of chemical transformations.

Organocatalysis Utilizing Amine and Pyridine Functionalities

The amine and pyridine moieties within this compound equip it for organocatalytic processes. The diamine portion can participate in reactions that proceed through enamine or iminium ion intermediates, classic activation modes in organocatalysis. The pyridine ring, a tertiary amine, can also function as a basic catalyst or a nucleophilic catalyst.

The dual-functionality may allow for cooperative catalysis where one group activates the substrate while the other facilitates a key bond-forming step or stabilizes a transition state. For instance, in a Michael addition, the primary amine could form an enamine with a donor molecule, while the pyridine nitrogen could activate the acceptor through hydrogen bonding or deprotonation of a pro-nucleophile.

Metal-mediated Catalysis Employing Pyridine-Diamine Ligands

The structure of this compound is ideally suited for it to act as a chelating ligand in metal-mediated catalysis. The pyridine nitrogen and the two amine nitrogens can coordinate with a variety of transition metals, forming stable complexes. Such pyridine-diamine ligands are of significant interest in catalysis. nih.gov

Late transition metal catalysts, for example, featuring chelating amines are used in olefin polymerization. mdpi.com Iron and cobalt complexes with pyridine-bis(imine) or related amine structures are highly active in this area. mdpi.com A complex of this compound with metals like nickel, palladium, iron, or cobalt could potentially catalyze reactions such as polymerization, cross-coupling, and hydrogenation. mdpi.com For example, nickel complexes with amine-pyridine ligands have been explored for ethylene (B1197577) polymerization. mdpi.com The specific geometry and electronic properties endowed by the this compound ligand would influence the catalytic activity and selectivity of the resulting metal complex.

Potential Metal Complex Potential Catalytic Application Relevant Research Context
[Fe(1-P-3-yl-BDA)Cl₂]Ethylene PolymerizationIron catalysts with bis(imine) pyridine ligands are highly active for producing linear polyethylene. mdpi.com
[Ni(1-P-3-yl-BDA)Br₂]Olefin PolymerizationAmine-pyridine nickel complexes are known to catalyze ethylene polymerization, with activity dependent on ligand structure. mdpi.com
[Pd(1-P-3-yl-BDA)(OAc)₂]Cross-Coupling ReactionsPalladium complexes with diamine ligands are widely used in various cross-coupling reactions.
[Ru(1-P-3-yl-BDA)Cl₂]Asymmetric Transfer HydrogenationRuthenium complexes with chiral diamine ligands are effective for the asymmetric reduction of ketones and imines. mdpi.com

Table is illustrative and based on the potential of the compound derived from related structures. 1-P-3-yl-BDA is an abbreviation for this compound.

Asymmetric Catalysis Potential with Chiral Derivatives

If synthesized in an enantiomerically pure form, chiral this compound could serve as a valuable ligand for asymmetric catalysis. The C1 carbon, bonded to both a pyridine ring and an amino group, is a chiral center. Chiral diamines are considered "privileged ligands" because of their success in a wide array of stereoselective transformations. researchgate.netchemrxiv.org

They are particularly effective as ligands for transition metals like rhodium and ruthenium in asymmetric hydrogenations and transfer hydrogenations of ketones, imines, and olefins. mdpi.com For example, chiral diamines have been successfully used in the asymmetric synthesis of tetrahydroisoquinolines via rhodium-catalyzed transfer hydrogenation with high enantioselectivity. mdpi.com A chiral derivative of this compound could be employed in similar reactions, with the pyridine unit potentially offering unique steric and electronic influences to enhance stereocontrol. researchgate.netchemrxiv.org

Polymer and Material Science Applications

The presence of two reactive primary amine groups, combined with the functional pyridine ring, makes this compound an attractive building block for advanced polymers and functional materials.

Monomer in Polymer Synthesis for Functional Materials

This compound can be used as a diamine monomer in polycondensation reactions. By reacting with diacyl chlorides or dicarboxylic acids, it can form polyamides. Similarly, reaction with dianhydrides would yield poly(amic acid)s, which can then be cyclized to form polyimides. mdpi.com

The incorporation of the pyridine moiety into the polymer backbone would impart specific properties. The pyridine nitrogen can act as a site for post-polymerization modification, protonation, or metal coordination. This allows for the tuning of the final material's properties, such as solubility, thermal stability, and processability. For example, a novel diamine containing ester and phenyl groups has been synthesized and used to create a polyimide with low water absorption and a low dielectric constant. mdpi.com Following a similar synthetic strategy, polymers derived from this compound could exhibit unique and desirable characteristics.

Polymer Type Co-monomer Potential Polymer Properties
PolyamideTerephthaloyl chlorideHigh thermal stability, pH-responsiveness.
PolyimidePyromellitic dianhydride (PMDA)Excellent thermal and chemical resistance, metal-coordinating ability.
PolyureaToluene diisocyanate (TDI)Elastomeric properties, hydrogen bonding sites.

Table is illustrative of the potential polymers that can be synthesized from this compound.

Development of Functional Materials (e.g., luminescent materials, sensors)

The pyridine ring within polymers derived from this compound opens avenues for the creation of functional materials. Pyridine-containing polymers are known to form coordination polymers and metal-organic frameworks (MOFs) upon complexation with metal ions. These materials can exhibit properties such as porosity, luminescence, and catalytic activity. researchgate.net

The ability of the pyridine nitrogen to bind with specific metal ions could be exploited for the development of chemical sensors. A change in the material's optical properties, such as fluorescence, upon metal binding could form the basis of a sensory device. Furthermore, the incorporation of metal ions like lanthanides into a polymer matrix containing pyridine ligands can lead to the development of luminescent materials with applications in lighting and displays.

Surface Chemistry and Coatings Based on Pyridine-Diamine Structures

The unique molecular architecture of pyridine-diamine compounds, such as this compound, positions them as versatile building blocks in the realm of surface chemistry and material science. The presence of both a heterocyclic aromatic pyridine ring and two primary amine groups within a single molecule imparts a dual functionality that can be exploited for creating sophisticated surface modifications and advanced coatings. The pyridine moiety offers a site for coordination with metal surfaces and participation in aromatic interactions, while the diamine groups serve as reactive handles for polymerization and covalent surface grafting.

The application of such structures in non-clinical fields is an area of growing interest, focusing on leveraging their chemical properties to engineer materials with tailored surface characteristics. These applications range from corrosion inhibition and adhesion promotion to the formation of self-assembled monolayers and functional polymer coatings.

Role of the Pyridine Moiety in Surface Interactions

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp²-hybridized orbital, making it a Lewis base capable of coordinating with metal ions and metal surfaces. wikipedia.org This interaction is fundamental to the use of pyridine derivatives as corrosion inhibitors. When applied to a metal surface, the pyridine ring can adsorb onto the surface, forming a protective layer that isolates the metal from the corrosive environment. researchcommons.orgresearchgate.nettandfonline.com The effectiveness of this inhibition is often dependent on the concentration of the inhibitor and the specific nature of the pyridine derivative. researchgate.netconsensus.app

Furthermore, the aromatic nature of the pyridine ring allows for π-π stacking interactions, which can contribute to the formation of well-ordered, self-assembled structures on various substrates. nih.govrsc.org The orientation and adsorption of pyridine on a gold surface, for instance, have been shown to be dependent on the applied electrical potential, which in turn controls the adhesive forces at the interface. nih.govacs.org This tunable adhesion is a critical aspect for the development of smart surfaces and coatings.

Functionality of the Diamine Groups in Coating Formation

Diamine monomers are crucial components in the synthesis of polymers such as polyamides and polyureas, which are widely used in high-performance coatings. specialchem.com The two amine groups of a pyridine-diamine molecule can react with complementary functional groups (e.g., diacids, diisocyanates) to form a cross-linked polymer network. This network structure is key to the durability, chemical resistance, and mechanical strength of the resulting coating.

The diamine functionality also enables the covalent attachment of these molecules to surfaces that have been pre-functionalized with appropriate reactive groups (e.g., epoxy, carboxyl). This grafting process leads to robustly anchored monolayers or polymer brushes that can permanently alter the surface properties of a material. For example, a self-assembled monolayer of 4-aminopyridine (B3432731) has been demonstrated to act as a nucleation-inducing layer for the deposition of transparent silver electrodes, improving both their conductivity and adhesion. nih.gov

Synergistic Effects in Pyridine-Diamine Structures

The combination of a pyridine ring and diamine groups in a molecule like this compound suggests a synergistic effect where the pyridine moiety provides surface adhesion and potential anti-corrosion properties, while the diamine groups allow for polymerization or covalent linkage to form a stable coating. This dual functionality is highly desirable for creating multifunctional coatings that can simultaneously protect a surface and impart new properties.

Research on pyridine-diimine linked macrocycles has shown their ability to self-assemble into mechanically robust nanotubes, highlighting the structure-directing influence of the pyridine-based unit. nih.gov While this example involves an imine linkage rather than an amine, it underscores the potential for pyridine-diamine structures to form highly ordered and functional materials.

Research Findings on Related Pyridine Derivatives

Although specific research on the surface chemistry of this compound is not extensively documented in publicly available literature, studies on analogous pyridine derivatives provide valuable insights into its potential applications. For instance, the corrosion inhibition efficiency of various pyridine derivatives on mild steel in acidic media has been a subject of significant research.

Table 1: Corrosion Inhibition Efficiency of Various Pyridine Derivatives on Mild Steel in 1M HCl

This table presents data from studies on different pyridine derivatives, illustrating the impact of molecular structure on corrosion inhibition. The data is representative of the types of properties investigated for pyridine-based compounds in surface chemistry.

CompoundConcentration (M)Inhibition Efficiency (%)Reference
4-vinylpyridine (4VP)10-3- researchgate.nettandfonline.com
4-(dodecylthiaethyl)pyridine (DTEP)10-393 researchgate.nettandfonline.com
4-pyridylethylthia-acetic acid (PETAA)10-3>93 researchgate.nettandfonline.com

The data in Table 1 clearly demonstrates that modification of the pyridine structure can significantly enhance its performance as a corrosion inhibitor. researchgate.nettandfonline.com The introduction of long alkyl chains or carboxylic acid groups can improve the formation of a protective film on the metal surface. It is conceivable that a molecule like this compound could exhibit strong adsorption and potentially polymerize on a surface to offer excellent corrosion protection.

Future Directions and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Pyridine-Diamine Compounds

The synthesis of pyridine (B92270) and its derivatives is a cornerstone of N-heterocyclic chemistry, a field of immense importance due to the prevalence of these structures in pharmaceuticals and natural products. nih.gov Historically, the preparation of non-symmetrically substituted pyridines has been a significant challenge, often involving harsh reaction conditions or requiring pre-functionalized starting materials. nih.govnih.gov Modern research focuses on developing more efficient, selective, and sustainable synthetic routes.

Recent advancements include one-pot C-H alkenylation/electrocyclization/aromatization sequences to produce highly substituted pyridines from simple alkynes and imines. nih.gov Another promising strategy involves the direct amination of pyridines. nih.gov For instance, a multifunctional reagent has been developed for the site-selective amination of pyridines to yield Boc-protected 2-aminopyridines under mild conditions, tolerating a wide array of functional groups. organic-chemistry.orgchemrxiv.org This method circumvents the limitations of classical approaches like the Chichibabin reaction. nih.govorganic-chemistry.org

Furthermore, rhodium-catalyzed C-H insertion reactions have emerged as a powerful tool for the synthesis of 1,3-diamines from N-alkylsulfamides, which can be derived from alcohols or protected amines. nih.gov The synthesis of specific building blocks like 3,4-diaminopyridine (B372788) has also been optimized, reducing the number of reaction steps and significantly improving yield and purity. google.com The development of new polyimides has also spurred the synthesis of novel pyridine-containing diamine monomers. researchgate.net These advanced methodologies are crucial for creating diverse libraries of pyridine-diamine compounds for further investigation.

High-Throughput Screening for Novel Reactivity and Applications

High-throughput screening (HTS) is a powerful strategy for discovering new applications for existing and novel chemical compounds. By testing large libraries of molecules against various biological targets or for specific chemical properties, HTS can rapidly identify promising candidates.

In the context of pyridine derivatives, HTS has proven effective. For example, a screen of a 9,600-compound library identified a 2,5-disubstituted pyridine, CpdLC-6888, as a potent inhibitor of Erg11 in the fungal pathogen Candida albicans. nih.gov This discovery is significant given the rise of drug resistance to existing antifungal agents. nih.gov Although structurally different from common azole antifungals, this pyridine derivative was found to have a similar mechanism of action, highlighting the potential of HTS to uncover novel scaffolds for established therapeutic targets. nih.gov Applying HTS to libraries of pyridine-diamine compounds could similarly unveil new biological activities and lead to the development of novel therapeutic agents or chemical probes.

Integration of Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental studies provides a much deeper understanding of the structure-property relationships of pyridine-diamine compounds. researchgate.net Density Functional Theory (DFT) calculations, for instance, are widely used to optimize molecular geometries, analyze frontier molecular orbitals (HOMO-LUMO), and calculate molecular electrostatic potential maps. mdpi.comnih.gov These computational insights help to rationalize and predict the reactivity and interaction of these molecules. mdpi.comnih.gov

For example, combined experimental and theoretical studies on imidazo[4,5-b]pyridine derivatives have elucidated their structures and determined intermolecular interactions. mdpi.com In another study, the binding of various N-donor ligands, including pyridine, to metal complexes was investigated using both solution calorimetry and computational methods, providing a detailed thermodynamic profile of these interactions. osti.gov Similarly, the design and synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) derivatives were guided by molecular modeling to understand their potential as inhibitors for SARS-CoV-2 cell entry. nih.gov This integrated approach is invaluable for the rational design of new pyridine-diamine compounds with specific, predictable properties.

Exploration of New Application Domains (e.g., optoelectronics, environmental remediation)

While pyridine-diamine derivatives have been explored for biological applications, their unique electronic and coordination properties make them attractive candidates for materials science, including optoelectronics and environmental remediation. The pyridine ring, being an electron-deficient aromatic system, can participate in charge-transfer interactions, which are fundamental to many optoelectronic applications.

A recent study demonstrated the potential of pyridine derivatives in sensor technology. A luminescent copper(I) iodide (CuI) cluster was engineered into a high-performance sensor for volatile organic compounds (VOCs). acs.org The sensor showed a rapid and sensitive response to pyridine vapor, with a detection limit of 52 ppm. acs.org This suggests that pyridine-diamine compounds could be incorporated into metal-organic frameworks (MOFs) or other sensor arrays for environmental monitoring, specifically for the detection of pollutants. The diamine functionality offers a versatile anchor point for integrating these molecules into larger polymeric or solid-state structures, which is a key requirement for the fabrication of practical devices.

Design of Multi-functional Pyridine-Diamine Systems with Tunable Properties

A significant trend in modern chemistry is the design of single molecules that possess multiple, often synergistic, functions. nih.gov The pyridine-diamine scaffold is exceptionally well-suited for this purpose. The pyridine ring can be substituted to fine-tune its electronic properties, while the diamine linker offers flexibility and points for attaching other functional groups. nih.govacs.org

Researchers have designed pyridine and pyrimidine (B1678525) diamine derivatives as multi-target inhibitors for Alzheimer's disease. nih.gov These compounds were shown to inhibit cholinesterases, chelate metal ions (Cu²⁺ and Fe³⁺), exhibit antioxidant properties, and reduce the aggregation of Aβ42 and tau proteins. nih.gov The length and nature of the diamine linker, along with the substituents on the aromatic rings, were systematically varied to optimize these different functions. nih.gov

In another example, 2,6-diaminopyridine-coupled rhodamine derivatives were synthesized as chemosensors for metal ions. acs.org By modifying the amine functionality, the selectivity of the sensor could be tuned to detect different metal ions like Fe³⁺ and Al³⁺. acs.org The design of multifunctional pyridine analogs has also been explored for developing selective phosphodiesterase-5 (PDE5) inhibitors. mdpi.com This ability to create tunable, multi-functional systems by rationally modifying the pyridine-diamine structure opens up a vast design space for creating sophisticated molecules for a wide range of applications, from targeted therapeutics to smart materials. nih.gov

Q & A

Q. What are the recommended laboratory synthesis routes for 1-Pyridin-3-ylbutane-1,4-diamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key steps include:
  • Reacting 3-aminopyridine with 1,4-dibromobutane under inert conditions (N₂ atmosphere) to form the diamine backbone.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization using high-resolution mass spectrometry (HRMS) and FT-IR to confirm the structure.
  • Critical parameters: Maintain stoichiometric ratios (1:1.2 for amine to alkyl halide) and reflux in anhydrous THF at 65°C for 24 hours .
  • Reference Data :
  • Molecular Formula: C₉H₁₅N₃
  • InChI: 1S/C9H15N3/c10-5-1-4-9(11)8-3-2-6-12-7-8/h2-3,6-7,9H,1,4-5,10-11H2 .

Q. How can spectroscopic techniques differentiate this compound from structural analogs?

  • Methodological Answer :
  • ¹H NMR : Look for pyridinyl protons (δ 8.3–8.5 ppm), aliphatic amine protons (δ 1.6–2.1 ppm), and butane chain protons (δ 1.2–1.8 ppm).
  • FT-IR : Confirm primary amines via N-H stretches (3350–3300 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹).
  • Compare with analogs like piperazine derivatives (e.g., absence of cyclic amine signals in ¹³C NMR) .

Advanced Research Questions

Q. How can factorial design optimize reaction yields for synthesizing this compound?

  • Methodological Answer : Use a 2³ factorial design to test variables:
  • Factors : Temperature (40°C vs. 70°C), solvent polarity (THF vs. DMF), and catalyst loading (0.1 vs. 0.3 mol%).
  • Response : Yield (%) measured via HPLC.
  • Example Table :
RunTemp (°C)SolventCatalyst (mol%)Yield (%)
140THF0.162
270DMF0.378
  • Analysis via ANOVA identifies solvent polarity as the most significant factor (p < 0.05) .

Q. What computational strategies predict the electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps.
  • COMSOL Multiphysics : Model solvation effects in polar solvents (water, ethanol) to predict solubility and reactivity.
  • Validate results against experimental UV-Vis spectra (λ_max ~270 nm for pyridine moiety) .

Q. How do contradictory data on amine reactivity in this compound arise, and how can they be resolved?

  • Methodological Answer :
  • Sources of Contradiction : Varied protonation states (amine vs. pyridine nitrogen) under different pH conditions.
  • Resolution :

Conduct potentiometric titrations to determine pKa values (e.g., pyridinyl N: pKa ~4.5; aliphatic amines: pKa ~9.2).

Use controlled pH experiments (buffered solutions) to isolate reactivity pathways .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Answer :
  • Use fume hoods for synthesis due to potential amine volatility.
  • Wear nitrile gloves and goggles; avoid contact with oxidizing agents (risk of exothermic decomposition).
  • Store under nitrogen at 4°C to prevent oxidation .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., drug discovery or materials science)?

  • Methodological Answer :
  • Drug Discovery : Screen for bioactivity (e.g., acetylcholinesterase inhibition) via molecular docking (AutoDock Vina) and in vitro assays.
  • Materials Science : Functionalize metal-organic frameworks (MOFs) using the diamine as a linker; characterize porosity via BET analysis .

Data Management and Validation

Q. What strategies ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer :
  • Document reaction parameters (e.g., humidity, stirring speed) using electronic lab notebooks (ELNs).
  • Share raw spectral data (NMR, IR) in public repositories (e.g., Zenodo) with DOI linking.
  • Cross-validate results with independent labs using standardized protocols .

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1-Pyridin-3-ylbutane-1,4-diamine
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1-Pyridin-3-ylbutane-1,4-diamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.